4-Bromo-3-methoxy-N-methylbenzamide
Description
BenchChem offers high-quality 4-Bromo-3-methoxy-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-methoxy-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZULJYJIHUYNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674709 | |
| Record name | 4-Bromo-3-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-34-3 | |
| Record name | 4-Bromo-3-methoxy-N-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-3-methoxy-N-methylbenzamide: Synthesis, Properties, and Applications
Introduction: Unveiling a Versatile Chemical Scaffold
In the landscape of modern medicinal chemistry and materials science, the benzamide functional group serves as a cornerstone for the design of novel molecules with tailored properties. The strategic functionalization of the benzene ring allows for the fine-tuning of electronic and steric characteristics, which in turn dictates the compound's biological activity and material properties. This guide provides a comprehensive technical overview of 4-Bromo-3-methoxy-N-methylbenzamide, a compound poised for significant applications in research and development. While this specific molecule is not extensively documented in publicly available literature, its chemical architecture suggests its utility as a key intermediate in the synthesis of more complex molecular targets. This document, therefore, leverages established principles of organic chemistry and data from closely related analogues to present a scientifically grounded projection of its synthesis, properties, and potential applications.
Molecular Structure and Nomenclature
4-Bromo-3-methoxy-N-methylbenzamide is a disubstituted benzamide with a bromine atom at the 4-position, a methoxy group at the 3-position, and a methyl group attached to the amide nitrogen.
-
Systematic IUPAC Name: 4-bromo-3-methoxy-N-methylbenzamide
-
Molecular Formula: C₉H₁₀BrNO₂
-
Molecular Weight: 244.09 g/mol
Proposed Synthesis Pathway
The synthesis of 4-Bromo-3-methoxy-N-methylbenzamide can be logically approached from commercially available starting materials. A plausible and efficient synthetic route would involve the amidation of a corresponding benzoic acid derivative. The rationale behind this multi-step synthesis is to build the molecule sequentially, ensuring high yields and purity at each stage.
Step 1: Bromination of Vanillic Acid
The synthesis would commence with the bromination of 4-hydroxy-3-methoxybenzoic acid (vanillic acid). This electrophilic aromatic substitution is a standard method for introducing a bromine atom onto an activated benzene ring. The hydroxyl and methoxy groups are ortho-, para-directing, and the bromine is expected to add at the position para to the hydroxyl group and ortho to the methoxy group.
Step 2: Methylation of the Carboxylic Acid
Following bromination, the carboxylic acid functional group would be converted to its methyl ester. This step is crucial to protect the acidic proton of the carboxylic acid, which would interfere with the subsequent amidation reaction. Fischer esterification, using methanol in the presence of a catalytic amount of strong acid, is a common and effective method.
Step 3: Amidation with Methylamine
The final step involves the reaction of the methyl ester with methylamine to form the desired N-methylbenzamide. This nucleophilic acyl substitution reaction is typically carried out in a suitable solvent and may require heating to proceed at a reasonable rate.
Below is a DOT script representation of the proposed synthetic workflow.
Caption: Proposed synthetic pathway for 4-Bromo-3-methoxy-N-methylbenzamide.
Physicochemical Properties
The predicted physicochemical properties of 4-Bromo-3-methoxy-N-methylbenzamide are summarized in the table below. These estimations are based on the properties of analogous compounds and the contribution of the individual functional groups.
| Property | Predicted Value | Justification |
| Appearance | White to off-white solid | Similar benzamide derivatives are typically crystalline solids at room temperature.[3] |
| Melting Point | 140-160 °C | The presence of bromine and the amide group would likely result in a relatively high melting point due to increased molecular weight and potential for hydrogen bonding. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in water. | The aromatic ring and bromine atom confer lipophilicity, while the amide and methoxy groups provide some polarity. |
| pKa | ~16-18 (amide N-H) | The amide proton is weakly acidic. |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthesized compounds. The predicted key spectroscopic features for 4-Bromo-3-methoxy-N-methylbenzamide are as follows:
-
¹H NMR:
-
Aromatic protons would appear as distinct signals in the downfield region (δ 7.0-8.0 ppm). The substitution pattern will lead to specific splitting patterns (doublets and singlets).
-
The methoxy protons (-OCH₃) would present as a sharp singlet at approximately δ 3.8-4.0 ppm.
-
The N-methyl protons (-NHCH₃) would appear as a doublet around δ 2.8-3.0 ppm, coupled to the amide proton.
-
The amide proton (-NH) would be a broad singlet or a quartet (depending on the coupling with the N-methyl protons) in the region of δ 8.0-8.5 ppm.
-
-
¹³C NMR:
-
The carbonyl carbon of the amide would be the most downfield signal, typically around δ 165-170 ppm.
-
Aromatic carbons would resonate in the δ 110-160 ppm range. The carbon attached to the bromine would be shifted upfield compared to the others.
-
The methoxy carbon would be observed around δ 55-60 ppm.
-
The N-methyl carbon would appear at approximately δ 25-30 ppm.
-
-
Infrared (IR) Spectroscopy:
-
A strong C=O stretching vibration for the amide carbonyl group is expected around 1640-1680 cm⁻¹.
-
An N-H stretching band would be present in the region of 3200-3400 cm⁻¹.
-
C-H stretching vibrations for the aromatic and methyl groups would be observed around 2850-3100 cm⁻¹.
-
C-O stretching of the methoxy group would appear around 1200-1250 cm⁻¹.
-
The C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹.
-
Applications in Research and Drug Development
Benzamide derivatives are prevalent in pharmaceuticals due to their ability to mimic peptide bonds and participate in hydrogen bonding interactions with biological targets. The specific substitution pattern of 4-Bromo-3-methoxy-N-methylbenzamide makes it an attractive scaffold for several reasons:
-
Intermediate for Lead Optimization: The bromine atom serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies in drug discovery programs.
-
Bioisosteric Replacement: The methoxy group can act as a bioisostere for a hydroxyl group, offering improved metabolic stability and oral bioavailability in drug candidates.
-
Modulation of Physicochemical Properties: The combination of the bromo and methoxy groups influences the lipophilicity and electronic properties of the molecule, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME). The introduction of bromine can increase the therapeutic activity and duration of action of a drug.
Based on the known activities of similar benzamides, potential therapeutic areas for derivatives of this compound could include oncology, neuroscience, and infectious diseases.
Safety and Handling
As a research chemical with limited toxicological data, 4-Bromo-3-methoxy-N-methylbenzamide should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Potential Hazards: While specific data is unavailable, related aromatic amides and brominated compounds can be irritants to the skin, eyes, and respiratory tract.[3] Inhalation and direct contact should be avoided.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-Bromo-3-methoxy-N-methylbenzamide represents a promising, albeit under-explored, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive, albeit predictive, overview of its synthesis, chemical properties, and potential applications. The proposed synthetic route is logical and employs standard organic chemistry transformations. The predicted spectroscopic data provides a roadmap for its characterization. As research in drug discovery and materials science continues to evolve, the utility of such versatile intermediates will undoubtedly grow, paving the way for the development of novel and impactful molecules.
References
-
ChemBK. 4-Bromo-N-methoxy-N-methylbenzamide. (2024-04-09). Available from: [Link].
-
Chemsrc. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. (2025-08-26). Available from: [Link].
-
PubChem. 4-Bromo-N-methoxy-N-methylbenzamide. National Center for Biotechnology Information. Available from: [Link].
-
Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. (2024-10-15). Available from: [Link].
Sources
An In-Depth Technical Guide to 4-Bromo-3-methoxy-N-methylbenzamide
A Note on Identification and Synthesis: An extensive search of chemical databases reveals that "4-Bromo-3-methoxy-N-methylbenzamide" is not a readily cataloged compound with an assigned CAS number. However, its synthesis is logically achievable from the known precursor, 4-Bromo-3-methoxybenzoic acid (CAS: 56256-14-5) . This guide, therefore, focuses on the synthetic pathway, characterization, and potential applications of the target molecule, providing a scientifically grounded framework for its preparation and study.
Physicochemical Properties
As the target compound is not commercially available, its experimental physicochemical data is unavailable. The properties of the key starting material are provided below, along with projected properties for the final product based on its chemical structure.
Table 1: Physicochemical Data of Starting Material and Projected Data for 4-Bromo-3-methoxy-N-methylbenzamide
| Property | 4-Bromo-3-methoxybenzoic Acid | 4-Bromo-3-methoxy-N-methylbenzamide (Projected) | Data Source |
| CAS Number | 56256-14-5 | Not Assigned | [1][2] |
| Molecular Formula | C₈H₇BrO₃ | C₉H₁₀BrNO₂ | - |
| Molecular Weight | 231.04 g/mol | 244.09 g/mol | [1] |
| Appearance | White or off-white crystalline powder | White to off-white solid | [1] |
| Melting Point | 221-224 °C | Expected to be lower than the starting carboxylic acid due to the replacement of the hydroxyl group with a methylamide group, which disrupts the hydrogen bonding network. | [1] |
| Boiling Point | 333.7 °C at 760 mmHg | > 300 °C (estimated) | [1] |
| Solubility | Very soluble in N,N-Dimethylformamide, soluble in methanol, practically insoluble in water. | Likely soluble in polar organic solvents like methanol, ethanol, and DMSO. Sparingly soluble in water. | [1] |
Synthetic Strategy and Protocols
The synthesis of 4-Bromo-3-methoxy-N-methylbenzamide can be efficiently achieved in a two-step process starting from 4-Bromo-3-methoxybenzoic acid. The first step involves the formation of the primary amide, followed by N-methylation.
Caption: Proposed two-step synthesis of 4-Bromo-3-methoxy-N-methylbenzamide.
Step 1: Synthesis of 4-Bromo-3-methoxybenzamide
The conversion of a carboxylic acid to a primary amide can be achieved through several methods. A common and effective laboratory method involves the use of coupling agents to activate the carboxylic acid, followed by reaction with an amine.[3][4]
Protocol: Amide Formation using EDC/HOBt Coupling
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Bromo-3-methoxybenzoic acid (1 equivalent) in an appropriate anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of methylamine (e.g., 40% in water or 2.0 M in THF) (1.5 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 4-Bromo-3-methoxy-N-methylbenzamide
N-methylation of a primary amide can be achieved using a suitable base to deprotonate the amide nitrogen, followed by reaction with a methylating agent.
Protocol: N-Methylation of 4-Bromo-3-methoxybenzamide
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the 4-Bromo-3-methoxybenzamide (1 equivalent) from Step 1 in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C. Carefully add a strong base such as sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Methylation: Add a methylating agent, such as methyl iodide (CH₃I) (1.5 equivalents), dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the final product, 4-Bromo-3-methoxy-N-methylbenzamide.
Characterization and Spectroscopic Analysis
The structural confirmation of the synthesized 4-Bromo-3-methoxy-N-methylbenzamide would rely on standard spectroscopic techniques.
Caption: General workflow for the purification and characterization of the synthesized compound.
Table 2: Expected Spectroscopic Data for 4-Bromo-3-methoxy-N-methylbenzamide
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons in the range of δ 7.0-8.0 ppm. - A singlet for the methoxy (-OCH₃) protons around δ 3.9-4.1 ppm. - A doublet for the N-methyl (-NHCH₃) protons around δ 2.8-3.0 ppm (may appear as a singlet depending on the solvent and temperature). - A broad signal for the amide proton (-NH) which may be solvent dependent. |
| ¹³C NMR | - A carbonyl carbon signal around δ 165-170 ppm. - Aromatic carbon signals in the range of δ 110-160 ppm. - A methoxy carbon signal around δ 55-60 ppm. - An N-methyl carbon signal around δ 25-30 ppm. |
| IR Spectroscopy | - A C=O (amide I) stretching band around 1630-1680 cm⁻¹. - An N-H stretching band around 3200-3400 cm⁻¹. - C-H stretching bands for aromatic and aliphatic protons. - C-O stretching for the methoxy group. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ and [M+2]⁺ with approximately equal intensity, which is characteristic of a monobrominated compound. |
Potential Applications in Research and Drug Development
Benzamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[5][6] Substituted benzamides have also been explored for their potential in treating neurological disorders.[7]
The introduction of a bromine atom can enhance the therapeutic activity and metabolic stability of a drug molecule.[8] Therefore, 4-Bromo-3-methoxy-N-methylbenzamide could serve as a valuable intermediate or a scaffold for the synthesis of novel bioactive molecules in drug discovery programs.[9] Its structure could be of interest for developing enzyme inhibitors or receptor modulators where the specific substitution pattern can influence binding affinity and selectivity.
Safety and Handling
Caution: The following safety information is based on the general properties of brominated aromatic compounds and reagents used in the synthesis. A thorough risk assessment should be conducted before commencing any experimental work.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling all chemicals.[10]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[10]
-
Reagent Handling:
-
Brominated Compounds: Brominated aromatic compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin. Avoid creating dust.[10][11]
-
Coupling Agents (EDC/HOBt): These can be sensitizers and irritants.
-
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere.
-
Methyl Iodide (CH₃I): Methyl iodide is toxic, a suspected carcinogen, and should be handled with extreme care in a fume hood.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 24, 2026, from [Link]
-
Clark, J. (2015). The preparation of amides. Chemguide. Retrieved January 24, 2026, from [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]
- Colle, K. S., & Lewis, E. S. (1978). Photoelectron spectra of substituted benzamides. Canadian Journal of Chemistry, 56(9), 1340-1343.
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved January 24, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved January 24, 2026, from [Link]
-
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved January 24, 2026, from [Link]
- Kohlpaintner, C., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7384–7388.
-
Khan Academy. (2017, March 1). Amide formation from carboxylic acid derivatives. [Video]. YouTube. [Link]
- Wanner, M. J., et al. (2026, January 23). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry.
- Google Patents. (n.d.). EP0355480B1 - Process for the preparation of n-methylbenzamide.
-
ResearchGate. (2025, August 6). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Structures of benzamide drugs. Retrieved January 24, 2026, from [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved January 24, 2026, from [Link]
-
ICL Group. (n.d.). BROMINE - Safety Handbook. Retrieved January 24, 2026, from [Link]
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved January 24, 2026, from [Link]
-
Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals. Retrieved January 24, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved January 24, 2026, from [Link]
-
PubMed. (n.d.). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Retrieved January 24, 2026, from [Link]
-
YouTube. (2024, June 6). Bromination safety. Retrieved January 24, 2026, from [Link]
-
Royal Society of Chemistry. (2025, January 15). A green and sustainable catalytic protocol for methoxymethylation of primary amides using methanol with dihydrogen release. Green Chemistry. [Link]
- Pani, L., Gessa, G. L., & Conti, G. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.
- Zhang, Y., et al. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of Heterocyclic Chemistry.
-
National Center for Biotechnology Information. (n.d.). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. PubMed. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (n.d.). Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. Organic Letters. Retrieved January 24, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (n.d.). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 9. nbinno.com [nbinno.com]
- 10. dollycorporation.com [dollycorporation.com]
- 11. youtube.com [youtube.com]
4-Bromo-3-methoxy-N-methylbenzamide structure
An In-Depth Technical Guide to 4-Bromo-3-methoxy-N-methylbenzamide: Structure, Synthesis, and Characterization
Executive Summary
Substituted benzamides represent a cornerstone of modern medicinal chemistry, with their rigid, yet versatile, scaffold appearing in a multitude of approved therapeutic agents. 4-Bromo-3-methoxy-N-methylbenzamide is a distinct member of this class, incorporating key structural motifs—a brominated phenyl ring, a methoxy ether, and an N-methylated amide—that are of significant interest in drug design for their influence on metabolic stability, receptor binding, and pharmacokinetic properties.
This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive framework for understanding this molecule. In the absence of extensive public data for this specific compound, this document leverages established principles of organic chemistry and data from closely related analogues to propose a robust synthesis pathway and a detailed protocol for its structural elucidation. We will explore the causality behind experimental choices, from retrosynthetic analysis to the selection of analytical techniques, thereby furnishing a self-validating system for its preparation and confirmation.
Molecular Profile and Physicochemical Properties
Chemical Identity
4-Bromo-3-methoxy-N-methylbenzamide is a polysubstituted aromatic amide. The core structure consists of a benzene ring substituted at position 1 with an N-methylcarboxamide group, at position 3 with a methoxy group, and at position 4 with a bromine atom. This specific arrangement of functional groups dictates its chemical reactivity and potential biological activity.
-
IUPAC Name: 4-bromo-3-methoxy-N-methylbenzamide
-
Molecular Formula: C₉H₁₀BrNO₂
-
Molecular Weight: 244.09 g/mol
-
CAS Number: A unique CAS registry number for this specific structure is not readily found in public chemical databases, highlighting its status as a novel or non-commercial research compound.
Chemical Structure Diagram
The structural arrangement of 4-Bromo-3-methoxy-N-methylbenzamide is depicted below.
Predicted Physicochemical Properties
Quantitative prediction of a molecule's properties is crucial for anticipating its behavior in experimental and biological systems. The table below summarizes key computed properties based on its structure.
| Property | Predicted Value | Significance in Drug Development |
| Molar Mass | 244.09 g/mol | Influences diffusion rates and stoichiometry. |
| XLogP3 | ~2.1 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 29.5 Ų | Suggests good oral bioavailability and blood-brain barrier penetration potential.[1][2] |
| Hydrogen Bond Donors | 1 (Amide N-H) | Participates in intermolecular interactions and receptor binding. |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Methoxy O) | Key sites for forming hydrogen bonds with biological targets. |
| Rotatable Bond Count | 2 | Low number suggests conformational rigidity, which can be favorable for binding affinity. |
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of 4-Bromo-3-methoxy-N-methylbenzamide can be logically achieved through a robust and well-documented chemical sequence. The chosen pathway emphasizes efficiency, high yield, and the use of common laboratory reagents.
Retrosynthetic Analysis & Strategy
The most logical disconnection point in the target molecule is the amide bond. This C-N bond can be reliably formed by reacting an activated carboxylic acid derivative with an amine. This retrosynthetic approach simplifies the target into two key synthons: 4-bromo-3-methoxybenzoic acid and methylamine .
The synthesis strategy is therefore a two-step process:
-
Activation of the carboxylic acid to a more reactive species, such as an acyl chloride.
-
Coupling of the activated acyl chloride with methylamine to form the final amide product.
Synthesis Workflow Diagram
The proposed synthetic route is outlined in the workflow below.
Detailed Experimental Protocol
This protocol is a self-validating system. Each step includes purification and the subsequent characterization would confirm the identity of the intermediate before proceeding, ensuring the integrity of the overall synthesis.
Step 1: Synthesis of 4-Bromo-3-methoxybenzoyl Chloride (Intermediate)
-
Causality: The carboxylic acid is a poor electrophile and will not readily react with amines due to acid-base chemistry. Conversion to an acyl chloride using thionyl chloride (SOCl₂) dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine.[3][4] Thionyl chloride is chosen for its efficiency and the fact that its byproducts (SO₂ and HCl) are gases, simplifying purification.
-
Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a scrubber), add 4-bromo-3-methoxybenzoic acid (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂) (approx. 5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). The reaction can also be performed in an inert aprotic solvent like dichloromethane (DCM) to aid in handling.
-
Heat the mixture to reflux (approx. 80°C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (rotary evaporation). This step should be performed in a well-ventilated fume hood.
-
The resulting crude 4-bromo-3-methoxybenzoyl chloride, typically a yellow to brown oil or low-melting solid, is used directly in the next step without further purification due to its moisture sensitivity.
-
Step 2: Synthesis of 4-Bromo-3-methoxy-N-methylbenzamide (Final Product)
-
Causality: The highly reactive acyl chloride is now coupled with methylamine. A base, such as triethylamine (Et₃N) or pyridine, is essential to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[4] This prevents the protonation of the methylamine nucleophile, which would render it unreactive, and drives the reaction to completion.
-
Methodology:
-
Dissolve the crude 4-bromo-3-methoxybenzoyl chloride (1.0 eq) from the previous step in an anhydrous aprotic solvent (e.g., DCM or THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of methylamine (e.g., a 40% solution in water or a 2M solution in THF) (1.2 eq) and triethylamine (1.5 eq) in the same solvent.
-
Add the methylamine solution dropwise to the cooled acyl chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 4-Bromo-3-methoxy-N-methylbenzamide.
-
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides unambiguous structural verification. The data presented below are predicted values based on the known effects of the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: This technique provides information on the number and environment of hydrogen atoms. For 4-Bromo-3-methoxy-N-methylbenzamide, the expected signals are:
-
Aromatic Protons (3H): Three signals in the aromatic region (~7.0-7.8 ppm). Due to the substitution pattern, they will appear as a doublet, a singlet (or narrow doublet), and a doublet of doublets.
-
Amide Proton (1H): A broad singlet or quartet (~6.0-6.5 ppm), which may exchange with D₂O. The splitting is due to coupling with the N-methyl protons.[5]
-
Methoxy Protons (3H): A sharp singlet at ~3.9 ppm.
-
N-Methyl Protons (3H): A doublet at ~3.0 ppm, coupled to the amide proton.[5]
-
-
¹³C NMR: This provides information on the carbon skeleton.
-
Carbonyl Carbon: A signal around 167-168 ppm.[5]
-
Aromatic Carbons: Six distinct signals between ~110-160 ppm. The carbon attached to the bromine will be at the lower end of this range (~126 ppm), while the carbon attached to the methoxy group will be at the higher end.[5]
-
Methoxy Carbon: A signal around 56 ppm.
-
N-Methyl Carbon: A signal around 27 ppm.[5]
-
Mass Spectrometry (MS)
-
Molecular Ion Peak: Electrospray ionization (ESI) or chemical ionization (CI) would show the protonated molecular ion [M+H]⁺ at m/z 245/247.
-
Isotopic Pattern: A critical diagnostic feature will be the presence of two peaks of nearly equal intensity (approximately 1:1 ratio) for the molecular ion, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Fragmentation: Key fragmentation would likely involve the loss of the N-methyl amide group and cleavage at the ether linkage.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amide) | 3300 - 3500 (broad) | Stretch |
| C-H (Aromatic/Aliphatic) | 2850 - 3100 | Stretch |
| C=O (Amide I) | 1630 - 1680 (strong) | Stretch |
| N-H (Amide II) | 1510 - 1570 | Bend |
| C-O (Ether) | 1200 - 1275 | Asymmetric Stretch |
| C-Br | 500 - 600 | Stretch |
Safety, Handling, and Storage
As a novel chemical entity, 4-Bromo-3-methoxy-N-methylbenzamide should be handled with care, assuming it is potentially hazardous. Safety protocols should be based on the known hazards of its structural analogues and the reagents used in its synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and any reagents.[6][7]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7][8][9] Avoid contact with skin and eyes.[6][10] Analogous substituted benzamides are known to cause skin and eye irritation.[1][9][11]
-
Reagent Hazards: Thionyl chloride is highly corrosive and reacts violently with water. Methylamine is flammable and corrosive. All synthesis steps must be conducted with appropriate precautions.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent decomposition.[10]
Potential Applications and Future Directions
The precise biological activity of 4-Bromo-3-methoxy-N-methylbenzamide is yet to be determined. However, the benzamide scaffold is a privileged structure in pharmacology. Various substituted benzamides are known to act as dopamine antagonists, antiemetics, and antipsychotics. The specific combination of a halogen, a methoxy group, and N-methylation makes this compound a compelling candidate for:
-
Screening Libraries: Inclusion in high-throughput screening campaigns to identify novel hits against a wide range of biological targets.
-
Fragment-Based Drug Discovery: Use as a starting point or fragment for the development of more complex and potent molecules.
-
Synthetic Intermediate: Serve as a valuable building block for the synthesis of more elaborate chemical structures.
Future research should focus on the efficient synthesis of this compound, followed by comprehensive pharmacological profiling to uncover its therapeutic potential.
References
-
ChemBK. (2024). 4-Bromo-N-methoxy-N-methylbenzamide. Retrieved from [Link]
-
PubChem. 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113. Retrieved from [Link]
- Supporting Information for relevant publication.
-
Chemsrc. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. Retrieved from [Link]
-
PubChem. 4-Bromo-N-methoxy-N-methylbenzamide | C9H10BrNO2 | CID 10999252. Retrieved from [Link]
-
Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
-
PubChem. 4-(4-Bromo-3-methylphenoxy)-2-methylbenzamide. Retrieved from [Link]
-
PubChem. 4-Bromo-3,5-dihydroxy-N-methylbenzamide | C8H8BrNO3 | CID 91824. Retrieved from [Link]
- De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Organic Letters, 3(19), 3041-3043.
- Supporting Information - The Royal Society of Chemistry.
-
LibreTexts. (2022). Chemistry of Amides. Retrieved from [Link]
-
Fisher Scientific. Amide Synthesis. Retrieved from [Link]
- Google Patents. CN104230675A - Preparation method of 4-bromoanisole.
-
ResearchGate. A plausible mechanism for the synthesis of an amide using I starting.... Retrieved from [Link]
- Supporting Information - The Royal Society of Chemistry.
-
Wikipedia. Controlled Drugs and Substances Act. Retrieved from [Link]
Sources
- 1. 4-Bromo-N-methoxy-N-methylbenzamide | C9H10BrNO2 | CID 10999252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. pure.uva.nl [pure.uva.nl]
- 6. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2 | Chemsrc [chemsrc.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. synquestlabs.com [synquestlabs.com]
- 10. chembk.com [chembk.com]
- 11. 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Bromo-3-methoxy-N-methylbenzamide synthesis from 4-bromo-3-methoxybenzoic acid
An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-methoxy-N-methylbenzamide from 4-bromo-3-methoxybenzoic acid
This guide provides a comprehensive technical overview for the synthesis of 4-bromo-3-methoxy-N-methylbenzamide, a valuable building block in medicinal chemistry and materials science.[1][2] We will explore the fundamental principles of amide bond formation, compare common synthetic strategies, and provide detailed, field-proven protocols suitable for a research and development laboratory setting.
Strategic Overview: The Chemistry of Amide Bond Formation
The conversion of a carboxylic acid to an amide is a cornerstone reaction in organic synthesis. However, the direct reaction between 4-bromo-3-methoxybenzoic acid and methylamine is inefficient. This is due to a competing and much faster acid-base reaction, where the basic amine deprotonates the acidic carboxylic acid to form a stable ammonium carboxylate salt.[3] This salt is unreactive towards nucleophilic attack and requires high temperatures to dehydrate into the desired amide, conditions often unsuitable for complex molecules.
Therefore, the central challenge is to enhance the electrophilicity of the carboxylic acid's carbonyl carbon, a process known as "activation." This guide will detail the two most prevalent and reliable strategies for achieving this transformation:
-
Strategy A: The Acyl Chloride Intermediate. A robust, traditional method involving the conversion of the carboxylic acid into a highly reactive acyl chloride, which then readily reacts with the amine.[4][5]
-
Strategy B: Direct Coupling with Carbodiimide Reagents. A milder, more modern approach that utilizes coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation in a one-pot procedure.[3][6]
The choice between these strategies depends on factors such as substrate sensitivity, desired purity, scale, and available resources.
Caption: High-level overview of the two primary synthetic pathways.
Mechanism & Rationale: A Deeper Dive
Strategy A: The Acyl Chloride Method
This two-step approach hinges on converting the relatively unreactive hydroxyl group of the carboxylic acid into an excellent leaving group (a chloride ion).
Step 1: Activation with Thionyl Chloride (SOCl₂) The carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. A subsequent cascade of electron movements, facilitated by a base like pyridine or catalytically by DMF, results in the elimination of sulfur dioxide (SO₂) gas and hydrogen chloride (HCl), yielding the highly electrophilic acyl chloride.[4][7] The gaseous nature of the byproducts helps drive the reaction to completion.
Step 2: Nucleophilic Acyl Substitution The resulting 4-bromo-3-methoxybenzoyl chloride is then subjected to nucleophilic attack by methylamine. The reaction is rapid and typically requires an additional base (e.g., triethylamine, pyridine) to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the methylamine nucleophile.[5]
Expertise & Insight: This method is highly effective and cost-efficient for scale-up operations. However, the harsh reagents (SOCl₂) and corrosive byproduct (HCl) may not be suitable for substrates with acid-sensitive functional groups. The acyl chloride intermediate is also moisture-sensitive and is often used immediately without extensive purification.
Strategy B: The EDC/HOBt Coupling Method
This method has become a mainstay in modern organic and medicinal chemistry due to its mild conditions and operational simplicity.
Mechanism of Action:
-
O-Acylisourea Formation: The carboxylic acid adds to one of the double bonds of the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is a much better leaving group than the original hydroxyl group.[3]
-
HOBt Interception: While the O-acylisourea can be directly attacked by the amine, it is also prone to racemization (if chiral centers are present) and can rearrange into a stable N-acylurea byproduct, terminating the reaction.[6] To prevent this, an additive such as 1-Hydroxybenzotriazole (HOBt) is included. HOBt rapidly intercepts the O-acylisourea to form an HOBt-active ester.[8][9]
-
Amidation: The amine then attacks the carbonyl of the HOBt-ester, which is more stable than the O-acylisourea but still highly reactive, to form the desired amide. The byproducts, HOBt and the water-soluble ethyl-dimethylaminopropyl urea, are typically easy to remove during aqueous work-up.[6]
Expertise & Insight: The EDC/HOBt coupling is exceptionally versatile and tolerant of a wide range of functional groups. It is the preferred method for delicate or complex molecules. The primary drawback is the higher cost of the reagents compared to thionyl chloride. Careful control of stoichiometry is crucial to minimize side-product formation.
Experimental Protocols & Workflows
Protocol A: Synthesis via Acyl Chloride Intermediate
Caption: Workflow for the two-step acyl chloride protocol.
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂ or Argon), add 4-bromo-3-methoxybenzoic acid (e.g., 2.31 g, 10.0 mmol).
-
Add anhydrous dichloromethane (DCM, 20 mL) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, e.g., 1.1 mL, 15.0 mmol, 1.5 equiv) dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux (approx. 40°C) for 2-4 hours, or until gas evolution ceases and the solution becomes clear.
-
Cool the reaction to room temperature and carefully concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride. The resulting crude acyl chloride is a moisture-sensitive oil or solid and is typically used immediately in the next step.[4][10]
-
-
Amidation:
-
Dissolve the crude 4-bromo-3-methoxybenzoyl chloride in anhydrous DCM (20 mL) and cool the solution to 0°C.
-
In a separate flask, prepare a solution of methylamine (e.g., 6.0 mL of a 2.0 M solution in THF, 12.0 mmol, 1.2 equiv) and triethylamine (Et₃N, e.g., 2.1 mL, 15.0 mmol, 1.5 equiv) in DCM (10 mL).
-
Add the methylamine solution dropwise to the cold acyl chloride solution over 15-20 minutes.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours or until TLC/LCMS analysis indicates completion.[10]
-
Proceed to the work-up and purification section.
-
Protocol B: One-Pot EDC/HOBt Coupling
Caption: Workflow for the one-pot EDC/HOBt coupling protocol.
Step-by-Step Methodology:
-
To a round-bottom flask with a magnetic stirrer, add 4-bromo-3-methoxybenzoic acid (e.g., 2.31 g, 10.0 mmol), methylamine hydrochloride (e.g., 0.81 g, 12.0 mmol, 1.2 equiv), and 1-hydroxybenzotriazole hydrate (HOBt·H₂O, e.g., 1.84 g, 12.0 mmol, 1.2 equiv).
-
Add anhydrous DMF (30 mL) and N,N-diisopropylethylamine (DIPEA, e.g., 4.36 mL, 25.0 mmol, 2.5 equiv). Stir the mixture at room temperature until all solids have dissolved.
-
Cool the solution to 0°C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, e.g., 2.30 g, 12.0 mmol, 1.2 equiv) in one portion.[9][11]
-
Stir the reaction at 0°C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction's progress by TLC or LCMS. Upon completion, proceed to the work-up and purification.
Product Isolation and Purification
A standardized work-up and purification procedure is critical for obtaining the final product with high purity.
Standard Work-up Procedure:
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate (EtOAc, 100 mL).
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 50 mL) to remove unreacted amine and basic components like DIPEA.
-
Saturated aqueous NaHCO₃ (2 x 50 mL) to remove unreacted carboxylic acid and HOBt.
-
Brine (1 x 50 mL) to remove residual water.[10]
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[12]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification Techniques:
-
Recrystallization: The crude solid can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water.[12]
-
Silica Gel Chromatography: If recrystallization is ineffective, the crude material can be purified by column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% EtOAc).[10][12]
Data Analysis and Characterization
The identity and purity of the synthesized 4-bromo-3-methoxy-N-methylbenzamide must be confirmed through rigorous analytical methods.
| Property / Technique | Expected Data / Observation |
| Molecular Formula | C₉H₁₀BrNO₂[13] |
| Molecular Weight | 244.09 g/mol [13] |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.5-7.2 (m, 3H, Ar-H), 3.9 (s, 3H, -OCH₃), 6.2 (br s, 1H, -NH), 3.0 (d, 3H, -NCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~167 (C=O), ~156 (C-OCH₃), ~135-110 (Ar-C), ~56 (-OCH₃), ~27 (-NCH₃)[14] |
| Mass Spec (ESI+) | m/z = 244.0 [M+H]⁺, 246.0 [M+2+H]⁺ (approx. 1:1 ratio, characteristic of Bromine) |
Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The splitting pattern of aromatic protons will depend on their specific coupling constants.
References
-
Quora : What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? (2022-05-11). Available at: [Link]
-
ChemBK : 4-Bromo-N-methoxy-N-methylbenzamide. (2024-04-09). Available at: [Link]
-
Jai Swaminarayan Multichem : All about the 3-Methoxy 4-Methyl Methyl Benzoate. (2023-11-24). Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. : The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. (2026-01-17). Available at: [Link]
-
ResearchGate : Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... Available at: [Link]
-
Aapptec Peptides : Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
-
SpectraBase : 4-Bromo-N-isopropylbenzamide. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. : The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry. Available at: [Link]
- Google Patents: US4440953A - Purification of N-substituted aminobenzaldehydes.
-
The Royal Society of Chemistry : SUPPORTING INFORMATION. Available at: [Link]
-
Beilstein Journals : Supplementary Information. Available at: [Link]
-
SpringerLink : One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available at: [Link]
-
Chemistry LibreTexts : 4.2.6: Chemistry of Amides. (2022-10-04). Available at: [Link]
-
ResearchGate : Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Available at: [Link]
-
Fisher Scientific : Amide Synthesis. Available at: [Link]
-
The Royal Society of Chemistry : Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds - Supporting Information. Available at: [Link]
-
Chemistry Steps : Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Organic Chemistry Portal : Amine to Amide (via Acid Chloride) - Common Conditions. Available at: [Link]
-
Scribd : Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF. Available at: [Link]
-
ResearchGate : A plausible mechanism for the synthesis of an amide using I starting.... Available at: [Link]
-
MDPI : N,N-Diethyl-3-methylbenzamide. Available at: [Link]
-
SciSpace : Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. Available at: [Link]
-
Chemsrc : 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. Available at: [Link]
-
ACS Publications : Peptide Coupling Reagents, More than a Letter Soup. (2011-08-26). Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 6. bachem.com [bachem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Synthesis and Application of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 11. scribd.com [scribd.com]
- 12. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 13. chemscene.com [chemscene.com]
- 14. beilstein-journals.org [beilstein-journals.org]
Methodological & Application
Application Notes & Protocols: Leveraging 4-Bromo-3-methoxy-N-methylbenzamide for the Synthesis of Novel Kinase Inhibitors
Introduction: The Strategic Value of the Benzamide Scaffold in Kinase Inhibition
Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, small molecule kinase inhibitors have become a cornerstone of modern targeted therapy.[1][2] The design of effective kinase inhibitors hinges on the strategic assembly of molecular scaffolds that can precisely interact with the ATP-binding site of the target kinase. The N-arylbenzamide moiety is a privileged scaffold in this context, frequently employed for its ability to form critical hydrogen bonds with the kinase "hinge" region, a conserved sequence of amino acids that anchors the adenine region of ATP.
This guide focuses on the utility of 4-Bromo-3-methoxy-N-methylbenzamide , a versatile and strategically functionalized starting material for the synthesis of diverse kinase inhibitor libraries. Its structure is uniquely suited for medicinal chemistry applications:
-
The Aryl Bromide: Serves as a key reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to explore the solvent-exposed regions of the kinase active site.
-
The Methoxy Group: The ortho-methoxy substituent is an electron-donating group that can influence the reactivity of the aryl bromide.[3] Furthermore, it can act as a hydrogen bond acceptor or introduce subtle steric effects that can be exploited to enhance binding affinity and selectivity.
-
The N-methylbenzamide: This core functional group is an excellent bioisostere for the purine ring of ATP, poised to form crucial hydrogen bonds with the kinase hinge region, a foundational interaction for many Type I and Type II kinase inhibitors.
This document provides detailed protocols and expert insights into the application of 4-Bromo-3-methoxy-N-methylbenzamide in two of the most powerful C-C and C-N bond-forming reactions in modern drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Core Synthetic Pathways: Diversification via Cross-Coupling
The bromine atom at the C4 position is the primary point of diversification for the 4-Bromo-3-methoxy-N-methylbenzamide scaffold. Palladium-catalyzed cross-coupling reactions provide a robust and versatile toolkit for this purpose.
Caption: Synthetic diversification of the core scaffold.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is an indispensable tool for creating C(sp²)-C(sp²) bonds, allowing for the coupling of the aryl bromide with a vast array of boronic acids and esters.[4][5] In the context of kinase inhibitor design, this reaction is frequently used to introduce aryl or heteroaryl moieties that can access hydrophobic pockets or form additional interactions within the ATP-binding site, thereby enhancing potency and modulating selectivity.[2][6]
The success of the Suzuki-Miyaura coupling is critically dependent on the careful selection of the catalyst, ligand, base, and solvent.[5]
-
Catalyst/Ligand System: The electron-rich nature of the 4-bromo-3-methoxyphenyl ring, due to the methoxy group, can make the initial oxidative addition step of the catalytic cycle more challenging. Therefore, a highly active palladium catalyst system is required. Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium precursors. They are used in conjunction with phosphine ligands, such as SPhos or XPhos, which are bulky and electron-rich, promoting the formation of the active Pd(0) species and facilitating both oxidative addition and reductive elimination.
-
Base: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A polar aprotic solvent system, often a mixture including water (e.g., 1,4-dioxane/water or DME/water), is generally preferred. Water plays a key role in activating the boronic acid for transmetalation.
Objective: To synthesize 4-Aryl-3-methoxy-N-methylbenzamide derivatives.
Materials:
| Component | Role | Recommended Choice |
| Starting Material | Aryl Halide | 4-Bromo-3-methoxy-N-methylbenzamide |
| Coupling Partner | Boron Species | Arylboronic Acid (1.1 - 1.5 equiv.) |
| Catalyst | Palladium Source | Pd(OAc)₂ (1-5 mol%) |
| Ligand | Phosphine Ligand | SPhos (2-10 mol%) |
| Base | Activator | K₂CO₃ (2-3 equiv.) |
| Solvent | Reaction Medium | 1,4-Dioxane and Water (e.g., 4:1 v/v) |
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-3-methoxy-N-methylbenzamide (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuation and Backfilling: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3-methoxy-N-methylbenzamide derivative.
Caption: Simplified catalytic cycle of Suzuki coupling.
Buchwald-Hartwig Amination: Installing Key Nitrogen Moieties
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[3][7] For kinase inhibitor synthesis, this reaction is paramount for introducing primary or secondary amines at the C4 position. These amines can then serve as crucial hydrogen bond donors or acceptors to interact with the kinase hinge region, or act as a linking point for further derivatization.
-
Catalyst/Ligand System: Similar to the Suzuki coupling, an active palladium system is required. However, the choice of ligand is often tailored for C-N bond formation. Biarylphosphine ligands like RuPhos or BrettPhos are highly effective as they promote the challenging reductive elimination step that forms the C-N bond.
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is the most common choice as it is strong enough to deprotonate the amine nucleophile without competing in the reaction.[8] Weaker bases like cesium carbonate can sometimes be used, particularly with more reactive aryl halides.[7][8]
-
Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are preferred to avoid quenching the strong base and interfering with the catalytic cycle.[8]
Objective: To synthesize 4-Amino-3-methoxy-N-methylbenzamide derivatives.
Materials:
| Component | Role | Recommended Choice |
| Starting Material | Aryl Halide | 4-Bromo-3-methoxy-N-methylbenzamide |
| Coupling Partner | Nucleophile | Primary or Secondary Amine (1.1 - 1.5 equiv.) |
| Catalyst | Palladium Source | Pd₂(dba)₃ (1-5 mol%) |
| Ligand | Phosphine Ligand | RuPhos or BrettPhos (2-10 mol%) |
| Base | Activator | Sodium tert-butoxide (NaOt-Bu) (1.5 - 2.0 equiv.) |
| Solvent | Reaction Medium | Anhydrous Toluene or 1,4-Dioxane |
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk tube or flask, add the base (e.g., NaOt-Bu, 1.5 equiv.).
-
Reagent Addition: Add 4-Bromo-3-methoxy-N-methylbenzamide (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), and the ligand (e.g., RuPhos, 0.02 equiv.).
-
Evacuation and Backfilling: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene) followed by the amine coupling partner (1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4 to 24 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography to yield the desired 4-amino-3-methoxy-N-methylbenzamide product.
Application in SAR Studies: A Case Study Inspired by FGFR1 Inhibitors
The true power of these synthetic methods lies in their ability to rapidly generate a library of analogs for Structure-Activity Relationship (SAR) studies. For instance, a series of benzamide derivatives has been successfully developed as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer.[9][10]
By applying the Suzuki and Buchwald-Hartwig reactions to the 4-Bromo-3-methoxy-N-methylbenzamide core, one can systematically probe the chemical space around the C4 position to optimize kinase inhibitory activity.
Hypothetical SAR Data for a Target Kinase:
| Compound ID | C4-Substituent (R) | Synthetic Method | IC₅₀ (nM) |
| Core-Br | -Br | Starting Material | >10,000 |
| Core-Ph | Phenyl | Suzuki Coupling | 850 |
| Core-Py | 3-Pyridyl | Suzuki Coupling | 250 |
| Core-An | Aniline | Buchwald-Hartwig | 45 |
| Core-Mo | Morpholine | Buchwald-Hartwig | 15 |
This hypothetical data illustrates a common trend in kinase inhibitor development:
-
The initial bromo-compound is inactive.
-
Suzuki coupling to introduce a simple phenyl group confers weak activity.
-
Switching to a heteroaryl group like pyridine, which can act as a hydrogen bond acceptor, improves potency.
-
Buchwald-Hartwig amination to install an aniline introduces a key hydrogen bond donor, leading to a significant jump in potency.
-
Further modification to a morpholine group, which can improve solubility and engage with different residues, leads to the most potent compound in the series.
Conclusion
4-Bromo-3-methoxy-N-methylbenzamide is a high-value, strategically designed starting material for the synthesis of kinase inhibitors. Its pre-installed N-methylbenzamide moiety serves as an effective hinge-binding element, while the C4-bromo position provides a versatile handle for diversification. Mastery of the Suzuki-Miyaura coupling and Buchwald-Hartwig amination protocols enables medicinal chemists to rapidly and efficiently generate libraries of novel compounds, accelerating the discovery and optimization of potent and selective kinase inhibitors for therapeutic intervention.
References
-
Hopkins, C. R., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
PubChem. 4-Bromo-N-methoxy-N-methylbenzamide. Available at: [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
-
He, M., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
National Institutes of Health. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Available at: [Link]
-
MDPI. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Available at: [Link]
-
PubChem. Kinase inhibitors - Patent US-9751837-B2. Available at: [Link]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
-
Chemsrc. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE. Available at: [Link]
-
ResearchGate. (2012). 4-Methoxy-N-methylbenzamide. Available at: [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]
-
Semantic Scholar. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Available at: [Link]
-
MDPI. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Available at: [Link]
-
Justia Patents. (2023). Bifunctional chimeric molecules for labeling of kinases with target binding moieties and methods of use thereof. Available at: [Link]
-
MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Available at: [Link]
- Google Patents. Compounds and compositions as protein kinase inhibitors.
-
PubChem. 4-Bromo-3,5-dihydroxy-N-methylbenzamide. Available at: [Link]
-
Frontiers. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Available at: [Link]
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
PubChem. Polo like kinase 4 inhibitors - Patent US-12312339-B2. Available at: [Link]
-
Maynooth University Research Archive Library. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Available at: [Link]
-
PubMed Central. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Available at: [Link]
-
PubMed. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Available at: [Link]
-
ACS Publications. (2018). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 9. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-3-methoxy-N-methylbenzamide
Welcome to the technical support center for the synthesis of 4-Bromo-3-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help improve the yield and purity of your synthesis. Our approach is grounded in mechanistic principles and field-proven experience to address the common challenges encountered during this specific amidation reaction.
Introduction: The Chemistry at Hand
The synthesis of 4-Bromo-3-methoxy-N-methylbenzamide from 4-Bromo-3-methoxybenzoic acid and methylamine is a cornerstone reaction in the development of various pharmaceutical intermediates. While seemingly straightforward, this amide bond formation is susceptible to several factors that can significantly impact the reaction's efficiency and the final product's purity.[1][2] The primary challenge in direct amidation is the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive carboxylate salt.[3][4] To overcome this, activating agents, commonly known as coupling reagents, are employed to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine.[4]
This guide will delve into common issues, from low yields to purification difficulties, providing a structured, question-and-answer-based approach to problem-solving.
Troubleshooting Guide & FAQs
FAQ 1: My reaction yield is consistently low. What are the most likely causes?
Low yields in this synthesis can stem from several factors, primarily incomplete activation of the carboxylic acid, side reactions, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Evaluate Your Coupling Reagent: The choice of coupling reagent is critical for a successful amidation.[5] Standard carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (1-Hydroxybenzotriazole), are a good starting point.[6] However, for sterically hindered or electronically deactivated systems, more potent coupling reagents may be necessary.
-
Insight: The methoxy group at the 3-position of the benzoic acid can have a modest electronic effect on the reactivity of the carboxyl group. If you suspect incomplete activation, consider phosphonium-based reagents like PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are known for their high reactivity.[5]
-
-
Check the Purity of Your Starting Materials: Impurities in the 4-Bromo-3-methoxybenzoic acid or the methylamine solution can interfere with the reaction. Ensure the benzoic acid is dry, as water can hydrolyze the activated intermediate.[7] Verify the concentration of your methylamine solution.
-
Optimize Reaction Temperature and Time: Amidation reactions are often run at room temperature, but gentle heating (e.g., to 40-50 °C) can sometimes improve the rate of reaction, especially if you observe a sluggish conversion.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid potential degradation of the product with prolonged heating.
-
Consider the Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used.[6] Ensure you are using an adequate amount of base (typically 2-3 equivalents).
Diagram: General Workflow for Amide Coupling
Caption: A generalized workflow for the synthesis of 4-Bromo-3-methoxy-N-methylbenzamide.
FAQ 2: I'm observing a significant amount of an unidentifiable byproduct. What could it be?
The formation of byproducts is a common issue in amide synthesis. Identifying the potential side reactions is key to mitigating them.
Potential Side Reactions and Solutions:
-
Formation of an O-Acylurea Adduct: When using carbodiimides like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive towards the amine.
-
Mechanistic Insight: This rearrangement is often competitive with the desired aminolysis.
-
Solution: The addition of HOBt or HOAt (1-hydroxy-7-azabenzotriazole) is a standard practice to suppress this side reaction.[8] These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to rearrangement, while still being highly reactive towards the amine.
-
-
Epimerization (if applicable to your starting material): While not a concern for 4-Bromo-3-methoxybenzoic acid itself, if you are working with chiral carboxylic acids, racemization can be a significant issue.
Table: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Advantages | Disadvantages |
| EDC | HOBt | Cost-effective, water-soluble byproducts | Can lead to O-acylurea formation without an additive |
| DCC | HOBt | Inexpensive, effective | Forms insoluble dicyclohexylurea (DCU) byproduct, making purification difficult |
| HBTU | None | High reactivity, fast reaction times | Can be expensive, potential for guanidinylation of the amine |
| HATU | None | Very high reactivity, low racemization | Expensive, best reserved for difficult couplings[8] |
| PyBOP® | None | High reactivity, good for sterically hindered substrates | Can be expensive |
FAQ 3: My purification by column chromatography is difficult, and the product is not clean. What can I do?
Purification challenges often arise from the byproducts of the coupling reaction.
Purification Strategies:
-
Aqueous Work-up: A thorough aqueous work-up is essential to remove the majority of the byproducts from the coupling reagents and any excess base.
-
Protocol: After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with a mild acid (e.g., 1M HCl) to remove the base, then with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid, and finally with brine.[3][10]
-
-
Choice of Coupling Reagent: If you are using DCC, the insoluble DCU byproduct can be removed by filtration before the aqueous work-up. However, if some remains, it can co-elute with your product. Switching to a coupling reagent with water-soluble byproducts, like EDC, can simplify purification.
-
Optimize Chromatography Conditions: Experiment with different solvent systems for your column chromatography. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one can help in separating your product from closely eluting impurities.
Experimental Protocols
Protocol 1: Standard EDC/HOBt Coupling
This protocol is a reliable starting point for the synthesis of 4-Bromo-3-methoxy-N-methylbenzamide.
Materials:
-
4-Bromo-3-methoxybenzoic acid (1.0 eq)
-
Methylamine (2.0 M solution in THF, 1.2 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF or DCM
-
Ethyl acetate
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
Procedure:
-
To a solution of 4-Bromo-3-methoxybenzoic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and DIPEA (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the methylamine solution (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to guide troubleshooting efforts for low reaction yields.
References
-
ChemBK. (2024, April 9). 4-Bromo-N-methoxy-N-methylbenzamide. Retrieved from [Link]
-
PubMed Central. (2016, June 10). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Retrieved from [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Retrieved from [Link]
-
Science and Education Publishing. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education, 3(1), 27-29. Retrieved from [Link]
-
PubChem. 4-Bromo-N-methoxy-N-methylbenzamide. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
- Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
-
ResearchGate. 4-Methoxy-N-methylbenzamide. Retrieved from [Link]
-
PubChem. Methyl 4-bromo-3-methoxybenzoate. Retrieved from [Link]
-
PubChem. 3-Bromo-4-methoxybenzoic acid. Retrieved from [Link]
-
ChemRxiv. Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. Retrieved from [Link]
-
Diva-Portal.org. (2015, November 30). Catalytic amide formation from non-activated carboxylic acids and amines. Retrieved from [Link]
-
ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
Organic Syntheses. 3-bromo-4-hydroxytoluene. Retrieved from [Link]
-
Aapptec Peptides. Coupling Reagents. Retrieved from [Link]
-
Chemsrc. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE. Retrieved from [Link]
-
The Royal Society of Chemistry. Synthesis of 4-methoxymethylbenzoic acid. Retrieved from [Link]
-
ACS Publications. Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. Retrieved from [Link]
- Google Patents. CN104230675A - Preparation method of 4-bromoanisole.
-
ResearchGate. Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Retrieved from [Link]
-
Merck Millipore. Novabiochem® Coupling reagents. Retrieved from [Link]
-
Reddit. Amide from carboxylic acid synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, June 16). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Retrieved from [Link]
- Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
-
National Institutes of Health. 4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid monohydrate. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptide.com [peptide.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Preventing Debromination in Suzuki Reactions of Bromobenzamides
Welcome to the Technical Support Center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with debromination, a common and often frustrating side reaction, particularly when working with bromobenzamide substrates.
As a senior application scientist, I understand that successful synthesis relies not just on following a protocol, but on comprehending the underlying chemistry to make informed, real-time decisions in the lab. This guide is structured to provide not only solutions but also the scientific reasoning behind them, empowering you to optimize your reactions effectively.
Troubleshooting Guide: Addressing Debromination Head-On
This section is formatted as a series of questions you might be asking yourself at the bench when faced with significant debromination.
Q1: I'm observing a significant amount of my benzamide starting material instead of the desired coupled product. What is happening?
What you are likely observing is a side reaction known as protodebromination or hydrodehalogenation.[1][2] In this process, the bromine atom on your benzamide is replaced by a hydrogen atom, leading to the formation of the undesired debrominated byproduct and consequently, a lower yield of your target molecule.[1] This can complicate purification efforts and consume valuable starting material.[2]
Identifying Debromination: You can confirm the presence of the debrominated byproduct using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The debrominated product will typically appear as a new, less polar spot compared to your starting bromobenzamide.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the debrominated benzamide.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the crude product will show a new aromatic proton signal in the place where the carbon-bromine bond existed.[2]
Q2: What are the primary mechanistic culprits behind the debromination of my bromobenzamide?
Understanding the mechanism is key to devising an effective solution. Debromination in Suzuki reactions is not a simple one-pathway problem. It is often a confluence of factors related to your specific reaction conditions. The generally accepted mechanism for debromination involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by the transfer of a hydride to the palladium complex, and subsequent reductive elimination to yield the debrominated product.[1]
Here is a simplified representation of the competing pathways:
Caption: Competing pathways in Suzuki coupling.
The critical step where the reaction diverges is after the initial oxidative addition of the bromobenzamide to the Pd(0) catalyst. The resulting Ar-Pd(II)-Br intermediate can either proceed down the desired transmetalation pathway with the boronic acid or undergo a hydride transfer, leading to the debrominated product.
Q3: My protocol uses a strong base. Could this be the problem, and what are my alternatives?
Yes, the choice of base is a critical factor.[1] While a base is necessary to activate the boronic acid for transmetalation, strong bases, particularly in the presence of protic solvents like water or alcohols, can inadvertently generate species that act as hydride donors, thus promoting debromination.[1][3]
Troubleshooting Strategy: Base Selection
-
Screen Weaker Bases: If you are using strong bases like NaOH, KOH, or alkoxides (e.g., NaOtBu), consider switching to milder inorganic bases.
-
Consider Fluoride Sources: In some cases, particularly with base-sensitive functional groups, fluoride sources like KF can be effective in activating the boronic acid without promoting extensive debromination.[3]
Data Summary: Recommended Bases to Minimize Debromination
| Base | Strength | Common Solvents | Key Considerations |
| K₃PO₄ | Moderate | Toluene, Dioxane, THF | Often a good first choice for suppressing debromination, especially with electron-rich phosphine ligands.[4] |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A versatile and cost-effective option. The presence of water needs to be carefully controlled. |
| Cs₂CO₃ | Moderate | Dioxane, Toluene, DMF | Can be more effective than K₂CO₃ in challenging couplings. |
| KF | Weak | THF, Dioxane | Particularly useful for substrates with base-labile groups.[3] |
Q4: I suspect my catalyst system is not optimal. How do the palladium source and ligand influence debromination?
The catalyst and ligand system is arguably the most influential factor in determining the outcome of your reaction. The electronic and steric properties of the phosphine ligand, in particular, can dramatically influence the relative rates of the desired cross-coupling versus the undesired debromination.[2]
Expert Insights on Ligand Selection:
-
Electron-rich and Bulky Ligands are Often Key: Ligands that are both electron-rich and sterically hindered can promote the desired reductive elimination step to form the C-C bond, outcompeting the debromination pathway. Electron-rich ligands facilitate the initial oxidative addition, while bulky ligands can accelerate reductive elimination.[5]
Troubleshooting Workflow: Catalyst and Ligand Optimization
Caption: Ligand screening workflow.
Recommended Ligands to Combat Debromination:
| Ligand Class | Examples | Rationale |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding, promoting efficient oxidative addition and reductive elimination. |
| Bulky Trialkylphosphines | P(t-Bu)₃, PCy₃ | Their steric bulk can accelerate the final reductive elimination step, minimizing the lifetime of intermediates that could lead to debromination.[3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form stable palladium complexes, often showing high activity and selectivity.[6] |
Q5: Could my reaction temperature or duration be contributing to the problem?
Absolutely. Higher temperatures and prolonged reaction times can increase the likelihood of side reactions, including debromination.[1][2] It is often a delicate balance, as sufficient thermal energy is required to drive the catalytic cycle, but excessive heat can provide the activation energy for undesired pathways.
Protocol: Temperature and Time Optimization
-
Initial Low-Temperature Trial: Begin by running the reaction at a lower temperature than initially planned (e.g., room temperature or 50-60 °C) and monitor the progress by TLC or LC-MS. Some modern catalyst systems are highly active at milder temperatures.[3][7]
-
Gradual Temperature Increase: If the reaction is sluggish, incrementally increase the temperature by 10-15 °C and continue to monitor. The goal is to find the minimum temperature required for a reasonable reaction rate.
-
Time Course Study: Once an optimal temperature is identified, perform a time course study to determine the point at which the formation of the desired product plateaus and the debrominated byproduct begins to accumulate significantly. Quench the reaction at this optimal time point.
Frequently Asked Questions (FAQs)
Q: Is the quality of my boronic acid important?
Yes, the purity and stability of the boronic acid are crucial. Boronic acids can undergo protodeboronation, especially if they are impure or have been stored improperly. This decomposition not only reduces the amount of active coupling partner but can also introduce impurities that may interfere with the catalytic cycle. Consider using freshly purchased or recently purified boronic acid. Alternatively, more stable boronate esters (e.g., pinacol esters) can be used.
Q: My bromobenzamide has an N-H group. Could this be an issue?
Yes, the presence of a free N-H on the amide or on a heterocyclic core can sometimes lead to complications, including debromination.[8] The acidic proton can interfere with the base or the catalyst. In such cases, protection of the nitrogen atom (e.g., with a Boc or SEM group) can be an effective strategy to suppress this side reaction.[8]
Q: Are there any solvent effects I should be aware of?
The choice of solvent can influence the reaction outcome. Protic solvents like water and alcohols can sometimes serve as a source of protons or hydrides, potentially facilitating debromination.[1][9] While a small amount of water is often necessary, especially when using inorganic bases, excessive amounts should be avoided. Aprotic polar solvents like dioxane, THF, and toluene are commonly employed.
Q: I've tried everything and debromination is still a major problem. What's next?
If extensive optimization of the Suzuki reaction fails, it may be time to consider alternative cross-coupling reactions. For instance, the Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents) can sometimes offer different reactivity profiles and may be less prone to hydrodehalogenation for your specific substrate.[5] However, these methods come with their own sets of considerations, such as the toxicity of tin reagents.[5]
References
- BenchChem. Troubleshooting Debromination in Suzuki Coupling of Bromo-imidazoles. BenchChem.
- Wikipedia. Suzuki reaction. Wikipedia.
- BenchChem. Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem.
-
Navarro O, Kaur H, Mahjoor P, Nolan SP. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. 2004;69(9):3173-3180. doi:10.1021/jo049725o. Available from: [Link].
-
Majumdar S, Sinha S, Das S, et al. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. 2022;13(13):3819-3826. doi:10.1039/d1sc06977j. Available from: [Link].
-
Kirchhoff JH, Netherton MR, Hill ID, Fu GC. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society. 2002;124(46):13662-13663. doi:10.1021/ja0283899. Available from: [Link].
-
Gupton JT, Miller RB, Krolikowski MA, et al. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synlett. 2007;(10):1535-1538. doi:10.1055/s-2007-982548. Available from: [Link].
-
JOVE. Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. YouTube. Published online March 29, 2025. Available from: [Link].
-
ChemHelp ASAP. Suzuki cross-coupling reaction. YouTube. Published online February 14, 2020. Available from: [Link].
-
Cerna I, Janeba Z. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. 2017;82(1):544-556. doi:10.1021/acs.joc.6b02573. Available from: [Link].
-
Shaughnessy KH, DeVasher RB. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Molecules. 2009;14(1):215-231. doi:10.3390/molecules14010215. Available from: [Link].
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Published online October 10, 2024. Available from: [Link].
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link].
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available from: [Link].
-
Barder TE, Walker SD, Martinelli JR, Buchwald SL. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. 2005;127(13):4685-4696. doi:10.1021/ja042491j. Available from: [Link].
-
Macmillan Group. B-Alkyl Suzuki Couplings. Macmillan Group. Published online February 16, 2005. Available from: [Link].
-
ACS. Masking Boronic Acids for Suzuki Coupling. YouTube. Published online October 3, 2011. Available from: [Link].
-
OpenSourceMalaria. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. GitHub. Published online March 4, 2024. Available from: [Link].
-
Shmidt AF, Kurokhtina AA. Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. Russian Journal of Applied Chemistry. 2010;83(7):1248-1253. doi:10.1134/s1070427210070153. Available from: [Link].
-
Liu S, Kadina AP, Zakharov LN, Liu S-Y. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. 2013;78(22):11603-11609. doi:10.1021/jo4020968. Available from: [Link].
-
Orbach M, Choudhury J, Lahav M, et al. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. 2012;31(4):1271-1274. doi:10.1021/om200898t. Available from: [Link].
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Published online June 5, 2019. Available from: [Link].
-
Sci-Hub. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Sci-Hub. Available from: [Link].
-
Lennox AJJ, Lloyd-Jones GC. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. 2014;43(1):412-443. doi:10.1039/c3cs60197h. Available from: [Link].
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available from: [Link].
-
Thomas AA, Wang Z, Zahrt AF, et al. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. 2021;11(13):8099-8106. doi:10.1021/acscatal.1c01925. Available from: [Link].
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available from: [Link].
-
Alonso F, Moglie Y, Radivoy G. Catalyst‐Free Suzuki‐Type Coupling of Allylic Bromides with Arylboronic Acids. European Journal of Organic Chemistry. 2009;2009(25):4268-4274. doi:10.1002/ejoc.200900508. Available from: [Link].
-
Piehl P, Topf C, Beller M, Kreyenschmidt M. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. 2016;6(1):101-105. doi:10.1039/c5cy01358a. Available from: [Link].
-
Asiri AM, Khan SA, Al-Amry K, Malik MA. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules. 2013;18(12):14787-14800. doi:10.3390/molecules181214787. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-Bromo-3-methoxy-N-methylbenzamide
Welcome to the technical support guide for the synthesis of 4-Bromo-3-methoxy-N-methylbenzamide. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this important intermediate. We will explore common issues, provide scientifically-grounded solutions, and offer detailed protocols to ensure your success in the lab.
The synthesis of 4-Bromo-3-methoxy-N-methylbenzamide is primarily an amide bond formation reaction, a cornerstone of modern organic chemistry.[1] While conceptually straightforward, the success of this transformation hinges on careful execution, appropriate reagent selection, and a clear understanding of the underlying reaction mechanisms. This guide provides field-proven insights to navigate the potential hurdles in this process.
Synthetic Overview & Core Challenges
The most common and direct route to 4-Bromo-3-methoxy-N-methylbenzamide involves the coupling of 4-Bromo-3-methoxybenzoic acid with methylamine. The primary challenge lies in the activation of the carboxylic acid group to facilitate the nucleophilic attack by methylamine. Two principal pathways are generally employed, each with its own set of advantages and potential difficulties.
Problem 2: Difficult Purification of the Final Product
Question: My reaction worked, but the crude product is a sticky solid or oil that is difficult to purify. How can I obtain a clean, crystalline product?
Answer: Purification is key to obtaining high-quality material. Amides are often crystalline, but impurities can interfere with lattice formation.
-
Aqueous Work-up is Critical: A thorough work-up removes unreacted starting materials, coupling reagents, and byproducts.
-
Solution: After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash with a mild acid (e.g., 1M HCl or sat. NH₄Cl) to remove the tertiary amine base and any unreacted methylamine.
-
Wash with a mild base (e.g., sat. NaHCO₃) to remove any unreacted 4-bromo-3-methoxybenzoic acid.
-
Wash with brine to remove residual water.
-
Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. [2]2. Recrystallization: This is the most effective method for purifying solid organic compounds. [3]The key is finding a suitable solvent or solvent system.
-
-
Ideal Solvent Properties: The product should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures or remain soluble upon cooling.
-
Screening Solvents: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane/ethyl acetate mixtures).
-
General Procedure: Dissolve the crude solid in a minimum amount of the chosen hot solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration. [4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to activate the carboxylic acid: acyl chloride or coupling reagents?
A1: The "best" method depends on the scale and sensitivity of your synthesis.
| Feature | Acyl Chloride Method | Coupling Reagent Method |
| Cost | Low (SOCl₂ is inexpensive) | High (HATU, HBTU are expensive) |
| Byproducts | Corrosive (HCl, SO₂) | Water-soluble (e.g., DCU, HOBt) |
| Conditions | Can be harsh (heat often required) | Generally mild (room temperature) |
| Compatibility | Not suitable for acid-sensitive groups | Broad functional group tolerance |
| Recommendation | Excellent for large-scale, robust syntheses. | Ideal for medicinal chemistry, complex molecules, and sensitive substrates. [5] |
Q2: My 4-Bromo-3-methoxybenzoic acid starting material looks discolored. Does purity matter?
A2: Absolutely. The purity of your starting materials is paramount. Impurities in the benzoic acid can interfere with the activation step and lead to side products that complicate purification. It is recommended to purify the starting acid by recrystallization (e.g., from ethanol/water) if its purity is questionable. [6] Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting benzoic acid (which is polar and will have a low Rf) and your final amide product (which is less polar and will have a higher Rf). For example, a 30-50% ethyl acetate in hexanes mixture is a good starting point. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise monitoring, LC-MS is ideal as it confirms the mass of the product being formed.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis via the Acyl Chloride Method
This protocol is robust and cost-effective for moderate to large-scale synthesis.
-
Acyl Chloride Formation:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-bromo-3-methoxybenzoic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of acid).
-
Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve methylamine hydrochloride (1.2 eq) in DCM and add triethylamine (Et₃N, 2.5 eq). Cool this mixture to 0°C in an ice bath.
-
Add the acyl chloride solution dropwise to the cold methylamine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC/LC-MS indicates completion.
-
-
Work-up and Purification:
-
Follow the aqueous work-up procedure described in the Troubleshooting section (wash with 1M HCl, sat. NaHCO₃, and brine).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes).
-
Protocol 2: Synthesis via EDC/DMAP Coupling
This protocol is milder and suitable for smaller-scale or more sensitive applications. [7]
-
Reaction Setup:
-
To a round-bottom flask, add 4-bromo-3-methoxybenzoic acid (1.0 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and 4-Dimethylaminopyridine (DMAP, 1.2 eq). [7] * Add anhydrous DCM (approx. 10 mL per gram of acid) and stir at room temperature for 15-20 minutes to pre-activate the acid.
-
Add methylamine (as a 2M solution in THF, 1.2 eq) followed by diisopropylethylamine (DIPEA, 1.5 eq).
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature overnight (12-18 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Perform the same aqueous work-up as described in Protocol 1.
-
Concentrate the dried organic layer to obtain the crude amide.
-
Purify by recrystallization or flash column chromatography on silica gel if necessary.
-
References
-
Ghormade, V., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]
- Google Patents. (n.d.). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
-
Lozano Mera, B. D., et al. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital. Available at: [Link]
-
ChemBK. (2024). 4-Bromo-N-methoxy-N-methylbenzamide. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) 4-Methoxy-N-methylbenzamide. Available at: [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Available at: [Link]
-
ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
YouTube. (2007). Organic Chemistry Lab: Recrystallization. Available at: [Link]
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. Available at: [Link]
-
Singh, U. P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. rsc.org [rsc.org]
- 3. mt.com [mt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. hepatochem.com [hepatochem.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Bromo-3-methoxy-N-methylbenzamide
Disclaimer: The following stability and storage guidelines are based on available data for the closely related compound, 4-Bromo-N-methoxy-N-methylbenzamide, and general principles of organic chemistry. Specific stability testing for 4-Bromo-3-methoxy-N-methylbenzamide is recommended for critical applications.
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Bromo-3-methoxy-N-methylbenzamide. As a substituted benzamide, proper handling and storage are crucial for maintaining its integrity and ensuring reproducible experimental outcomes. This document outlines best practices for storage, addresses common stability issues, and provides troubleshooting protocols to mitigate potential degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 4-Bromo-3-methoxy-N-methylbenzamide?
For long-term storage, it is recommended to keep the compound in a tightly sealed container at room temperature in a dry, well-ventilated area.[1] To prevent degradation, it is crucial to protect it from light.[1]
Q2: Is 4-Bromo-3-methoxy-N-methylbenzamide sensitive to light?
Yes, the closely related compound 4-Bromo-N-methoxy-N-methylbenzamide is known to be sensitive to light and can decompose upon exposure.[1] Therefore, it is essential to store 4-Bromo-3-methoxy-N-methylbenzamide in an amber vial or a container wrapped in aluminum foil to protect it from light.
Q3: What are the known incompatibilities for this compound?
Strong oxidizing agents should be avoided as they can react with the benzamide functional group.[2] Additionally, exposure to heat, flames, and sparks should be prevented.[2]
Q4: What is the expected appearance of pure 4-Bromo-3-methoxy-N-methylbenzamide?
Based on the analogue 4-Bromo-N-methoxy-N-methylbenzamide, the compound is expected to be a colorless to light yellow or white solid.[1] Any significant deviation from this appearance, such as a dark brown color, may indicate degradation.
Q5: How should I handle this compound in the laboratory?
Handle 4-Bromo-3-methoxy-N-methylbenzamide in a well-ventilated area, preferably in a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid inhalation of dust and contact with skin and eyes.[1]
Troubleshooting Guide
This section addresses common problems that may arise during the use of 4-Bromo-3-methoxy-N-methylbenzamide and provides systematic solutions.
Issue 1: Inconsistent or Unexpected Experimental Results
Potential Cause: Degradation of the compound due to improper storage or handling.
Troubleshooting Steps:
-
Visual Inspection: Examine the compound for any change in color or appearance. A shift from a white or light-yellow solid to a brownish or discolored powder can be an initial sign of degradation.
-
Purity Analysis: If degradation is suspected, re-analyze the purity of your sample using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results with the initial certificate of analysis.
-
Review Storage Conditions: Verify that the compound has been stored according to the recommendations (room temperature, dry, protected from light).[1]
-
Check for Contamination: Consider the possibility of contamination from solvents, reagents, or other materials.
Issue 2: Compound Appears Discolored (e.g., Brownish Tint)
Potential Cause: This is a strong indicator of degradation, likely due to exposure to light or heat.[1][2]
Troubleshooting Steps:
-
Isolate the Affected Batch: Do not use the discolored material for experiments where high purity is critical.
-
Acquire a New Sample: It is recommended to use a fresh, uncompromised batch of the compound.
-
Implement Stricter Storage Protocols: Ensure all future samples are stored in amber vials or light-blocking containers in a desiccator at room temperature.[1]
Stability and Storage Summary
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | To prevent heat-induced degradation.[2] |
| Light | Protect from light (use amber vials or foil) | The compound is light-sensitive and can decompose upon exposure.[1] |
| Moisture | Store in a dry environment (desiccator recommended) | To prevent hydrolysis of the amide bond. |
| Incompatibilities | Avoid strong oxidizing agents, heat, flames, and sparks.[2] | To prevent chemical reactions that would degrade the compound. |
| Container | Tightly sealed container.[1] | To prevent exposure to moisture and atmospheric contaminants. |
Experimental Protocols
Protocol for Purity Assessment by HPLC
-
Sample Preparation: Accurately weigh approximately 1 mg of 4-Bromo-3-methoxy-N-methylbenzamide and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the compound (typically around 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The presence of multiple peaks may indicate the presence of impurities or degradation products.
Logical Troubleshooting Workflow
Sources
Technical Support Center: Solvent Selection for 4-Bromo-3-methoxy-N-methylbenzamide Reactions
Welcome to the technical support center for 4-Bromo-3-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for solvent selection in reactions involving this versatile building block. The following information is synthesized from established chemical principles and literature precedents for structurally related compounds to ensure scientific integrity and practical applicability.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 4-Bromo-3-methoxy-N-methylbenzamide that influence solvent selection?
A1: The reactivity and solubility of 4-Bromo-3-methoxy-N-methylbenzamide are primarily governed by three key features:
-
Aryl Bromide: The bromine atom on the aromatic ring is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira, Heck). The choice of solvent is critical for catalyst stability and activity in these transformations.
-
Electron-Donating Methoxy Group: The methoxy group at the 3-position is an electron-donating group, which can increase the electron density of the aromatic ring. This can sometimes make the oxidative addition step in palladium-catalyzed reactions, the rate-limiting step, more challenging compared to electron-deficient aryl bromides.[1]
-
N-methylbenzamide Moiety: The amide functional group can act as a directing group in certain transition metal-catalyzed C-H functionalization reactions.[2][3][4] The polarity of the amide bond also influences the compound's solubility, favoring more polar organic solvents.
Q2: What is the general solubility profile of 4-Bromo-3-methoxy-N-methylbenzamide?
Q3: Why is solvent choice so critical for palladium-catalyzed cross-coupling reactions with this substrate?
A3: The solvent plays a multifaceted role in palladium-catalyzed cross-coupling reactions.[6] It must:
-
Dissolve all reaction components: This includes the aryl bromide, the coupling partner (e.g., boronic acid, amine, alkyne), the base, and the catalyst/ligand complex.
-
Stabilize the active catalyst: The solvent can coordinate to the palladium center and influence its stability and reactivity.
-
Facilitate the catalytic cycle: Different steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination) can be favored by solvents with different properties (e.g., polarity, coordinating ability). For instance, polar solvents can stabilize charged intermediates formed during the reaction.
Q4: Are there any known incompatibilities of 4-Bromo-3-methoxy-N-methylbenzamide with common solvents?
A4: 4-Bromo-3-methoxy-N-methylbenzamide is a relatively stable compound. However, like many organic molecules, it may be sensitive to highly acidic or basic conditions, especially at elevated temperatures. When using protic solvents like alcohols, there is a potential for side reactions if the reaction conditions are harsh. For Grignard reactions, it is imperative to use anhydrous ethereal solvents to prevent quenching of the highly reactive Grignard reagent.[7][8]
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.
Common Problem: Low or No Conversion
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Poor Solubility of Reactants or Base | Switch to a more polar solvent system like 1,4-Dioxane/water or DMF/water. Ensure vigorous stirring. | A biphasic system with water can help dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitate the transmetalation step.[9][10] |
| Catalyst Deactivation | Use a robust ligand such as SPhos or XPhos. Degas the solvent thoroughly to remove oxygen. | Electron-rich aryl bromides, due to the methoxy group, can undergo slower oxidative addition, potentially leading to catalyst decomposition over time. Bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and accelerate the oxidative addition. |
| Inefficient Transmetalation | Add a small amount of water to the reaction mixture if using an anhydrous solvent with a carbonate or phosphate base. | Water can facilitate the formation of the active boronate species, which is crucial for the transmetalation step.[1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-3-methoxy-N-methylbenzamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and an anhydrous base such as K₃PO₄ (2.0 equiv). In a separate vial, prepare the catalyst premix by dissolving a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%) in an anhydrous solvent like toluene or 1,4-dioxane. Add the catalyst premix to the Schlenk flask. Add additional solvent and, if required, degassed water. Seal the flask and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[9]
Buchwald-Hartwig Amination
This reaction is essential for the formation of C-N bonds.
Common Problem: Incomplete Reaction or Side Product Formation
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Steric Hindrance | Employ a bulkier phosphine ligand like XPhos or a Josiphos-type ligand. | The ortho-methoxy group can create steric hindrance around the reaction center. Bulky ligands can promote the reductive elimination step and prevent catalyst inhibition.[11] |
| Inappropriate Base | Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). | The choice of base is critical and depends on the pKa of the amine nucleophile. Stronger bases are often required for less nucleophilic amines. |
| Hydrodehalogenation (Loss of Bromine) | Use a less polar solvent like toluene instead of DMF. Lower the reaction temperature. | This side reaction, where the bromine is replaced by hydrogen, can sometimes be promoted by polar aprotic solvents like DMF. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (1.2-2.4 mol%). Add 4-Bromo-3-methoxy-N-methylbenzamide (1.0 equiv), the amine nucleophile (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv). Add anhydrous solvent (e.g., toluene or dioxane). Seal the flask and heat to 80-110 °C for 12-24 hours, monitoring by a suitable analytical technique.[11]
Grignard Reagent Formation and Reaction
This classic reaction is used to form new carbon-carbon bonds via an organomagnesium intermediate.
Common Problem: Failure to Initiate Grignard Formation
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Presence of Moisture | Thoroughly flame-dry all glassware and use anhydrous solvents (e.g., THF, diethyl ether). | Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water.[7][8] |
| Passive Magnesium Surface | Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium turnings. Gently crush the magnesium turnings under an inert atmosphere. | A layer of magnesium oxide on the surface of the turnings can prevent the reaction from starting. Chemical or mechanical activation exposes a fresh magnesium surface.[12] |
| Slow Reaction with Aryl Bromide | Switch from diethyl ether to THF. THF has a higher boiling point, allowing for a higher reaction temperature, and is better at solvating the Grignard reagent. | The formation of Grignard reagents from aryl bromides can be slower than from aryl iodides. THF can often facilitate the reaction. |
Experimental Protocol: General Procedure for Grignard Reagent Formation
To a flame-dried, three-necked flask equipped with a condenser and an addition funnel under an inert atmosphere, add magnesium turnings (1.2 equiv). Add a small portion of a solution of 4-Bromo-3-methoxy-N-methylbenzamide (1.0 equiv) in anhydrous THF via the addition funnel. If the reaction does not initiate (indicated by bubbling and heat), add a crystal of iodine. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.[13][14]
Solvent Properties and Recommendations
The following table provides a summary of recommended solvents for various reaction types with 4-Bromo-3-methoxy-N-methylbenzamide.
| Reaction Type | Recommended Solvents | Rationale |
| Suzuki-Miyaura Coupling | 1,4-Dioxane/Water, Toluene/Water, DMF | Biphasic systems with water aid in dissolving the inorganic base. DMF is a good choice for less reactive partners due to its high polarity and boiling point.[6][9] |
| Buchwald-Hartwig Amination | Toluene, 1,4-Dioxane, THF | These aprotic solvents are generally effective and less prone to side reactions like hydrodehalogenation compared to more polar solvents like DMF.[11] |
| Sonogashira Coupling | THF, Acetonitrile (MeCN), Toluene with an amine base | The choice can influence reaction rate and yield. Toluene is often a good starting point.[15][16][17] |
| Heck Coupling | DMF, NMP, Acetonitrile | Polar aprotic solvents are typically used to facilitate the reaction, which often requires higher temperatures. |
| Grignard Reaction | Anhydrous THF, Anhydrous Diethyl Ether | Ethereal solvents are essential to stabilize the Grignard reagent and must be strictly anhydrous.[8][13] |
| Lithium-Halogen Exchange | Anhydrous THF, Anhydrous Diethyl Ether | Similar to Grignard reactions, these require anhydrous ethereal solvents to prevent quenching the highly reactive organolithium species.[18][19] |
| Ullmann Condensation | DMSO, DMF, NMP | High-boiling polar aprotic solvents are typically required for these copper-catalyzed reactions which often need elevated temperatures.[20][21] |
References
-
PubChem. 4-Bromo-N-methoxy-N-methylbenzamide. National Center for Biotechnology Information. [Link]
-
Macmillan Group. The Mechanism of Lithium-Halogen Exchange. [Link]
-
NIH. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. [Link]
-
ResearchGate. Optimization of the Sonogashira coupling of 4-bromo-3-.... [Link]
-
ChemistryViews. Methoxylation of Aryl Bromides. [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
NIH. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]
-
Journal of the American Chemical Society. Insights into Directing Group Ability in Palladium-Catalyzed C−H Bond Functionalization. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Journal of the American Chemical Society. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. [Link]
-
The Suzuki Reaction. [Link]
-
Grignard Reaction. [Link]
-
lithium halogen exchange #1 revised. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
ResearchGate. The Lithium–Halogen Exchange Reaction in Process Chemistry. [Link]
-
Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. [Link]
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Ciencia Digital. Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. [Link]
-
14 Formation and reaction of a Grignard reagent. [Link]
-
Amazon S3. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Mechanism of Lithium-Halogen Exchange and Related Reactions. [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
ResearchGate. A Simple and Versatile Amide Directing Group for C-H Functionalizations. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
ResearchGate. a) Palladium‐catalyzed Suzuki cross‐coupling reactions between aryl.... [Link]
-
Web Pages. 6. Grignard Reaction. [Link]
-
NIH. A Simple and Versatile Amide Directing Group for C–H Functionalizations. [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
-
Wikipedia. Metal–halogen exchange. [Link]
-
Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
MDPI. Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
ChemBK. 4-Bromo-N-methoxy-N-methylbenzamide. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. [Link]
-
ResearchGate. The Mechanism of the Modified Ullmann Reaction. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
-
The Grignard Reaction. [Link]
-
-
ACS Central Science. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. [Link]
-
Macmillan Group. Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. [Link]
-
eScholarship.org. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ocf.berkeley.edu [ocf.berkeley.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. d.web.umkc.edu [d.web.umkc.edu]
- 13. 4'-Bromo-3'-methylacetophenone:Synthesis,Applications_Chemicalbook [chemicalbook.com]
- 14. community.wvu.edu [community.wvu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. books.lucp.net [books.lucp.net]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. researchgate.net [researchgate.net]
- 20. Ullmann Reaction [organic-chemistry.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comprehensive Guide to the Analytical Validation of 4-Bromo-3-methoxy-N-methylbenzamide Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock of reliable analytical data. This guide provides a comprehensive framework for the analytical validation of 4-Bromo-3-methoxy-N-methylbenzamide, a crucial building block in various synthetic pathways. As a Senior Application Scientist, this document moves beyond a simple checklist of procedures to offer a scientifically grounded rationale for each step, ensuring a self-validating and robust analytical package.
The validation process detailed herein is designed to unequivocally confirm the identity, purity, and strength of the 4-Bromo-3-methoxy-N-methylbenzamide reference standard. This guide will objectively compare the performance of orthogonal analytical techniques, providing supporting experimental data and methodologies that align with the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).
Foundational Characterization: Establishing the Molecular Identity
Before embarking on quantitative validation, the fundamental identity of the 4-Bromo-3-methoxy-N-methylbenzamide reference standard must be unequivocally established. This is achieved through a combination of spectroscopic and spectrometric techniques, each providing a unique piece of the structural puzzle.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for the unambiguous determination of the molecular structure.[1][2][3][4] Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the 4-Bromo-3-methoxy-N-methylbenzamide reference standard and dissolve it in 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC).
-
Data Analysis: Process the spectra to assign all proton and carbon signals and confirm the connectivity and substitution pattern of the molecule.
Expected Spectral Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, and N-methyl protons with appropriate chemical shifts, multiplicities, and integration values. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon, aromatic carbons, methoxy carbon, and N-methyl carbon. |
| 2D NMR | Correlation peaks in COSY, HSQC, and HMBC spectra confirming the connectivity between protons and carbons, solidifying the structural assignment. |
Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, offering a crucial checkpoint for its identity.[5][6][7][8]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the reference standard in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an appropriate ionization source (e.g., ESI or APCI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak (M+H)⁺ and compare the measured mass to the theoretical mass of 4-Bromo-3-methoxy-N-methylbenzamide (C₉H₁₀BrNO₂).
Table 1: Molecular Weight Confirmation
| Parameter | Theoretical Value | Acceptance Criterion |
| Molecular Formula | C₉H₁₀BrNO₂ | - |
| Monoisotopic Mass | 242.9895 g/mol | ± 5 ppm |
Functional Group Identification with Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the molecule.[9][10][11][12]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: Utilize a calibrated FTIR spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the absorption bands corresponding to the key functional groups.
Table 2: Characteristic FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (secondary amide) | 3350 - 3180 |
| C=O Stretch (amide) | 1680 - 1630 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O Stretch (methoxy) | 1250 - 1000 |
| C-Br Stretch | 680 - 515 |
Purity and Assay Determination: A Multi-faceted Approach
A comprehensive assessment of the reference standard's purity is critical. This involves employing a primary, high-resolution separation technique and corroborating the findings with orthogonal methods.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the cornerstone for determining the purity and assay of the reference standard due to its high resolving power and sensitivity.[13][14][15][16] A stability-indicating method should be developed and validated to separate the main component from any potential impurities and degradation products.
Proposed HPLC Method:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Analytical Validation of the HPLC Method (as per ICH Q2(R1) Guidelines) [17][18][19][20]
The following parameters must be validated to demonstrate the suitability of the HPLC method.
Table 3: HPLC Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples with potential impurities. | No interfering peaks at the retention time of the main peak. |
| Linearity | Analyze a minimum of five concentrations across the working range. | Correlation coefficient (r²) ≥ 0.999 |
| Range | 80% to 120% of the nominal concentration. | Linearity, accuracy, and precision are met within this range. |
| Accuracy | Perform recovery studies at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Six replicate injections of the same sample. | Relative Standard Deviation (RSD) ≤ 1.0%. |
| Precision (Intermediate) | Repeat the analysis on a different day with a different analyst and/or instrument. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (3:1) or standard deviation of the response and the slope. | To be determined. |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (10:1) or standard deviation of the response and the slope. | To be determined. |
| Robustness | Vary parameters such as flow rate, column temperature, and mobile phase composition. | No significant impact on the results (RSD ≤ 2.0%). |
Orthogonal Purity Assessment by Differential Scanning Calorimetry (DSC)
DSC provides a measure of the absolute purity of a crystalline substance based on the van't Hoff equation.[21][22][23][24][25] This technique is orthogonal to chromatography as it relies on a thermodynamic principle rather than separation.
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the reference standard into a hermetically sealed aluminum pan.
-
Instrumentation: Utilize a calibrated DSC instrument.
-
Data Acquisition: Heat the sample at a controlled rate (e.g., 2 °C/min) through its melting transition.
-
Data Analysis: Calculate the purity based on the melting peak shape and the heat of fusion.
Table 4: Comparison of Purity by HPLC and DSC
| Analytical Technique | Purity (%) |
| HPLC (Area % Normalization) | ≥ 99.5% |
| DSC | ≥ 99.5% |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and bromine, which is used to confirm the empirical formula.[26][27][28][29]
Experimental Protocol: Elemental Analysis
-
Sample Preparation: Accurately weigh a small amount of the dried reference standard.
-
Instrumentation: Use a calibrated CHN analyzer. Bromine content can be determined by ion chromatography after combustion.
-
Data Analysis: Compare the experimentally determined mass percentages with the theoretical values.
Table 5: Elemental Analysis Data
| Element | Theoretical (%) | Experimental (%) | Acceptance Criteria |
| Carbon (C) | 44.47 | To be determined | ± 0.4% |
| Hydrogen (H) | 4.15 | To be determined | ± 0.4% |
| Nitrogen (N) | 5.76 | To be determined | ± 0.4% |
| Bromine (Br) | 32.88 | To be determined | ± 0.4% |
Visualizing the Validation Workflow
A systematic approach is crucial for a successful analytical validation. The following diagram illustrates the logical flow of the validation process for the 4-Bromo-3-methoxy-N-methylbenzamide reference standard.
Caption: Overall workflow for the analytical validation of the reference standard.
Conclusion
The analytical validation of a reference standard is a comprehensive process that requires a multi-faceted and scientifically sound approach. By integrating spectroscopic, spectrometric, and chromatographic techniques, this guide provides a robust framework for establishing the identity, purity, and assay of 4-Bromo-3-methoxy-N-methylbenzamide. Adherence to the detailed protocols and acceptance criteria outlined herein will ensure the generation of a reliable and well-characterized reference standard, fit for its intended purpose in pharmaceutical research and development. This, in turn, underpins the quality and integrity of all subsequent analytical measurements.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link][18][19][20][30]
-
U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link][31][32][33][34]
-
United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link][17][35][36][37][38]
- Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. John Wiley & Sons.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Field, L. D., Li, H., & Magill, A. M. (2013).
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.[39]
-
TA Instruments. Purity Determination by Differential Scanning Calorimetry (DSC). [Link]
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
- Chan, C. C. (Ed.). (2004).
- Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
- Krull, I., & Swartz, M. (2005). HPLC and CE: Principles and Practice. CRC press.
- de Hoffmann, E., & Stroobant, V. (2007).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Small molecule-NMR | University of Gothenburg [gu.se]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. hscprep.com.au [hscprep.com.au]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. ptfarm.pl [ptfarm.pl]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 17. ofnisystems.com [ofnisystems.com]
- 18. database.ich.org [database.ich.org]
- 19. ema.europa.eu [ema.europa.eu]
- 20. fda.gov [fda.gov]
- 21. tainstruments.com [tainstruments.com]
- 22. store.astm.org [store.astm.org]
- 23. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 25. researchgate.net [researchgate.net]
- 26. Elemental analysis and chemical composition [infinitiaresearch.com]
- 27. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 28. Elemental analysis - Wikipedia [en.wikipedia.org]
- 29. quora.com [quora.com]
- 30. ICH Official web site : ICH [ich.org]
- 31. downloads.regulations.gov [downloads.regulations.gov]
- 32. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
- 33. researchgate.net [researchgate.net]
- 34. hhs.gov [hhs.gov]
- 35. uspbpep.com [uspbpep.com]
- 36. drugfuture.com [drugfuture.com]
- 37. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
- 38. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 39. bbhegdecollege.com [bbhegdecollege.com]
A Senior Application Scientist's Guide to Cross-Coupling Alternatives for 4-Bromo-3-methoxy-N-methylbenzamide
For researchers and drug development professionals, 4-Bromo-3-methoxy-N-methylbenzamide is a valuable substituted aryl bromide, frequently employed as a building block in the synthesis of complex molecules. Its utility stems from the strategic placement of the methoxy and N-methylbenzamide groups, which modulate electronic properties and provide vectors for further functionalization, and the presence of the bromine atom, a reliable handle for palladium-catalyzed cross-coupling reactions.
However, reliance on a single building block can be limiting. Factors such as commercial availability, cost, downstream reactivity, and the need to optimize reaction yields necessitate a thorough understanding of viable alternatives. This guide provides an in-depth comparison of alternatives to 4-Bromo-3-methoxy-N-methylbenzamide, focusing on practical, data-driven insights to inform your experimental design. We will explore alternatives from two perspectives: modifying the aryl electrophile itself and varying the organometallic nucleophile.
Part 1: The Electrophile - Beyond the Aryl Bromide
The carbon-bromine bond is a workhorse of cross-coupling chemistry, offering a favorable balance of reactivity and stability. However, modifying the halide or switching to a pseudohalide can be a powerful strategy to overcome specific synthetic challenges. The general reactivity trend for palladium-catalyzed cross-coupling is I > Br ≈ OTf > Cl.[1]
The Aryl Chloride: A Cost-Effective but Challenging Alternative
The most direct analogue is 4-Chloro-3-methoxy-N-methylbenzamide . The primary driver for this substitution is economic; aryl chlorides are typically much less expensive than the corresponding bromides. However, this cost benefit comes with a significant reactivity penalty. The C-Cl bond is stronger than the C-Br bond, making the initial oxidative addition step of the catalytic cycle more difficult.[2][3]
To achieve successful coupling with aryl chlorides, the catalytic system must be specifically tailored. This usually involves:
-
Electron-Rich, Bulky Ligands: Ligands such as tri-tert-butylphosphine (P(tBu)₃), SPhos, or N-heterocyclic carbenes (NHCs) are often required.[2][4] These ligands promote the oxidative addition of the less reactive C-Cl bond to the palladium center.
-
Higher Catalyst Loading and Temperatures: It is not uncommon to require higher catalyst loadings and more forcing reaction conditions (higher temperatures, longer reaction times) compared to reactions with aryl bromides.[2]
-
Nickel Catalysis: Nickel-based catalysts are often more effective than palladium for coupling with aryl chlorides due to nickel's different redox properties and increased nucleophilicity.[5]
The Aryl Iodide: The High-Reactivity Option
4-Iodo-3-methoxy-N-methylbenzamide represents the other end of the reactivity spectrum. The C-I bond is weaker, facilitating a much faster oxidative addition. This can be advantageous for sluggish couplings or when attempting to perform reactions at lower temperatures to preserve sensitive functional groups. The downside is the significantly higher cost and potentially lower stability of aryl iodides.
Aryl Triflates: Activating the Phenolic Precursor
An excellent alternative, especially if the synthetic route proceeds via the corresponding phenol (4-Hydroxy-3-methoxy-N-methylbenzamide ), is the aryl triflate (4-(trifluoromethanesulfonyloxy)-3-methoxy-N-methylbenzamide ). Aryl triflates exhibit reactivity comparable to aryl bromides and can be readily prepared from phenols.[6] This provides a divergent synthetic route and can be more efficient if the phenolic intermediate is readily available.
Comparative Workflow: Aryl Bromide vs. Aryl Chloride
The choice between an aryl bromide and an aryl chloride fundamentally alters the experimental approach. The following diagram illustrates the key decision points and adjustments required when substituting the more reactive bromide with its less reactive chloride counterpart.
Sources
A Senior Application Scientist's Guide to HPLC Method Development for 4-Bromo-3-methoxy-N-methylbenzamide: A Comparative Analysis
This guide provides a detailed, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Bromo-3-methoxy-N-methylbenzamide. We will explore the logical progression from initial analyte characterization to method optimization and validation, grounded in fundamental chromatographic principles and regulatory expectations. Furthermore, we will conduct a comparative analysis with Ultra-High-Performance Liquid Chromatography (UHPLC) to highlight the advantages of modern chromatographic techniques in terms of speed and efficiency.
Analyte Characterization: The Foundation of Method Development
Before any practical work commences, a thorough understanding of the analyte's physicochemical properties is paramount. 4-Bromo-3-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H10BrNO2 and a molar mass of approximately 244.09 g/mol . Key characteristics influencing HPLC method development include:
-
Polarity: The presence of a methoxy group, a bromine atom, and a benzamide functional group gives the molecule a moderate polarity. This makes it an ideal candidate for reversed-phase (RP) chromatography, where a non-polar stationary phase is used with a polar mobile phase.[1]
-
Solubility: It is reported to be soluble in some organic solvents like chloroform, ether, and acetone, but insoluble in water. This necessitates the use of an organic solvent to prepare the sample and stock solutions. Acetonitrile or methanol are common choices that are also compatible with reversed-phase HPLC mobile phases.
-
UV Absorbance: The benzamide chromophore suggests that the molecule will absorb UV light, making UV detection a suitable and widely accessible choice. A UV scan of the analyte in the mobile phase would be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. For many benzamides, a wavelength of around 254 nm is a good starting point.[2][3]
Systematic HPLC Method Development: A Logic-Driven Workflow
A haphazard "guess and check" approach to method development is inefficient. A systematic workflow, grounded in chromatographic theory, is essential for developing a robust and reliable method.
Caption: A systematic workflow for HPLC method development.
Initial Parameter Selection (The "Why")
-
Separation Mode: As established, Reversed-Phase HPLC is the logical choice due to the analyte's moderate polarity.[1]
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and an excellent starting point.[1][2][3][7] A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance of efficiency and backpressure for initial development on a standard HPLC system.[8][9]
-
Mobile Phase: A combination of an aqueous phase (e.g., water with a buffer or acid) and an organic modifier is used.
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common choices. ACN is often preferred for its lower viscosity and better UV transparency at low wavelengths. A starting point could be a 50:50 (v/v) mixture of ACN and water.[2][3]
-
Aqueous Phase & pH Control: To ensure reproducible retention times, the pH of the aqueous phase should be controlled. A simple and effective starting point is to use 0.1% formic acid in water. This provides a low pH, which can help in achieving sharp peaks for many compounds.[6]
-
-
Detection: Based on the benzamide structure, a UV detector set at 254 nm is a reasonable starting point, to be optimized by determining the λmax from a UV scan.[2][3]
Optimization of Chromatographic Conditions
With the initial conditions set, the goal is to achieve a separation that meets the analytical requirements (e.g., adequate resolution of the main peak from any impurities, reasonable run time).
-
Gradient Elution Scouting: An initial broad gradient run (e.g., 5% to 95% ACN over 20-30 minutes) is highly recommended. This single run provides a wealth of information: the approximate percentage of organic modifier needed to elute the compound and a profile of any impurities present.
-
Focusing the Gradient: Based on the scouting run, a narrower, more focused gradient can be designed to improve resolution around the main peak and any closely eluting impurities.
-
Flow Rate and Temperature: A standard flow rate for a 4.6 mm ID column is 1.0 mL/min.[3][10] Adjusting the flow rate can affect resolution and analysis time. Increasing the column temperature (e.g., to 30-40°C) can decrease mobile phase viscosity, leading to lower backpressure and sometimes improved peak shape.[3]
Optimized HPLC Method Protocol
The following protocol represents a hypothetical optimized method derived from the development process described above.
| Parameter | Specification |
| Instrument | Standard HPLC System with UV Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 70% B over 10 minutes, then hold at 70% B for 2 minutes, return to 40% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm (hypothetical λmax) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
| Run Time | 15 minutes |
Protocol Steps:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Prepare Mobile Phase B using HPLC-grade acetonitrile. Degas both solutions before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of 4-Bromo-3-methoxy-N-methylbenzamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to obtain a stock solution of 100 µg/mL.
-
System Setup: Set up the HPLC system according to the parameters in the table above. Allow the system to equilibrate until a stable baseline is achieved.
-
Injection: Inject the standard solution and record the chromatogram.
Comparative Analysis: The Case for UHPLC
While the developed HPLC method is robust, drug development often demands higher throughput and sensitivity. This is where Ultra-High-Performance Liquid Chromatography (UHPLC) offers a significant advantage. UHPLC systems operate at much higher pressures (up to 15,000 psi or ~1000 bar) and use columns with smaller particles (<2 µm).[9][11][12] This results in dramatically faster analysis times and higher separation efficiency.[11][13]
Caption: Key differences between HPLC and UHPLC systems.
Optimized UHPLC Method Protocol
Here is a hypothetical UHPLC method, scaled down from the HPLC method, demonstrating the potential for time savings.
| Parameter | Specification |
| Instrument | UHPLC System with UV Detector |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 70% B over 2.5 minutes, then hold at 70% B for 0.5 minutes, return to 40% B and equilibrate for 1 minute. |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 2 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
| Run Time | 4 minutes |
Performance Comparison: HPLC vs. UHPLC
The following table summarizes the expected performance differences based on the hypothetical methods.
| Performance Metric | Optimized HPLC Method | Optimized UHPLC Method | Advantage |
| Run Time | 15 minutes | 4 minutes | UHPLC (3.75x faster) |
| Resolution (Rs) | 2.1 (between main peak and a key impurity) | 2.5 (sharper peaks lead to better resolution) | UHPLC |
| Peak Height (Sensitivity) | ~500 mAU | ~1200 mAU (narrower peaks are taller) | UHPLC |
| Solvent Consumption/Run | ~15 mL | ~2 mL | UHPLC (~87% reduction) |
| System Backpressure | ~1800 psi | ~8500 psi | HPLC (operates at lower pressure) |
This comparison clearly demonstrates that while both methods can be effective, the UHPLC approach provides significant advantages in speed, sensitivity, and reduced solvent consumption, which are critical in a high-throughput drug development environment.[11][14]
Method Validation: Ensuring Trustworthiness
Once a method is developed and optimized, it must be validated to demonstrate its suitability for its intended purpose.[15] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[15][16][17][18][19] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[3]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[3]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.[14]
A fully validated method provides the confidence that the generated data is accurate, reliable, and fit for purpose in a regulated environment.
Conclusion
The development of a robust HPLC method for 4-Bromo-3-methoxy-N-methylbenzamide is a systematic process that begins with a thorough understanding of the analyte's properties. By logically selecting and optimizing parameters such as the stationary phase, mobile phase, and gradient conditions, a reliable method can be established. Furthermore, a comparative analysis reveals that transitioning to UHPLC technology can offer substantial improvements in analytical speed, sensitivity, and operational efficiency, making it a highly attractive alternative for modern pharmaceutical laboratories. Both approaches, when properly validated according to ICH guidelines, provide a self-validating system for the accurate and precise analysis of this important compound.
References
-
Phenomenex. (2022, May 20). Reversed-Phase HPLC Column Selection Guide. Retrieved from [Link]
-
ResearchGate. (2025, November 26). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications. Retrieved from [Link]
-
Agilent. Choosing Right Column for Reverse Phase HPLC Separations. Retrieved from [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
-
PubChem. 4-Bromo-N-methoxy-N-methylbenzamide. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
LCGC International. Column Selection for Reversed-Phase HPLC. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4-Bromo-N-methoxy-N-methylbenzamide. Retrieved from [Link]
-
Drawell. Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]
-
ResearchGate. Development & Optimization of HPLC Method Course Outline. Retrieved from [Link]
-
Labtech. A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]
-
Shimadzu Scientific Instruments. HPLC vs UHPLC - How to Choose?. Retrieved from [Link]
-
PubMed. Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, November 20). What Is the Difference Between UHPLC and HPLC?. Retrieved from [Link]
-
Chemsrc. (2025, August 26). 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE. Retrieved from [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Science Publishing Group. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Retrieved from [Link]
-
International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]
-
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
-
PubChem. 4-Bromo-3,5-dihydroxy-N-methylbenzamide. Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
Sources
- 1. labtech.tn [labtech.tn]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. welch-us.com [welch-us.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Reversed-Phase HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. HPLC or UHPLC? [thermofisher.com]
- 10. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 11. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 12. chromtech.com [chromtech.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. HPLC vs UHPLC - Learn the difference | HPLC vs UPLC [ssi.shimadzu.com]
- 15. fda.gov [fda.gov]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 17. ICH Official web site : ICH [ich.org]
- 18. youtube.com [youtube.com]
- 19. starodub.nl [starodub.nl]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-3-methoxy-N-methylbenzamide
As researchers and scientists in drug development, our work with novel chemical entities is foundational to discovery. However, this innovation carries an intrinsic responsibility to prioritize safety. Compounds like 4-Bromo-3-methoxy-N-methylbenzamide, while valuable for research, require meticulous handling to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to build a deep, self-validating system of safety that protects you, your colleagues, and the integrity of your research.
While specific toxicological data for every new compound is not always available, a prudent approach involves assessing hazards based on structurally similar molecules. Substituted benzamides can exhibit properties ranging from skin and eye irritation to more significant systemic effects.[1][2] Therefore, we will operate under the principle of minimizing all potential routes of exposure—dermal, ocular, and respiratory.[3][4]
Hazard Assessment: Understanding the "Why"
Before selecting Personal Protective Equipment (PPE), we must first understand the potential risks. Based on data from analogous substituted benzamide and bromo-aromatic compounds, we can anticipate the following primary hazards:
-
Skin Irritation and Absorption: Aromatic amides can cause skin irritation upon contact.[2][5] Furthermore, dermal absorption is a potential route of exposure that can lead to systemic effects.[6]
-
Serious Eye Irritation: Chemical dust or splashes pose a significant risk to the eyes, with many related compounds classified as serious eye irritants.[5][7] This is a critical consideration as eye injuries can be permanent.[8]
-
Respiratory Tract Irritation: Fine powders can easily become airborne during handling (e.g., weighing, transferring). Inhaling these particles may cause respiratory irritation.[2][7]
-
Harm if Swallowed: Ingestion of the compound, even in small amounts through cross-contamination, can be harmful.[1]
Our PPE strategy is therefore designed as a comprehensive barrier against these four primary routes of exposure.
Core Protective Equipment: Your First Line of Defense
Handling 4-Bromo-3-methoxy-N-methylbenzamide in its solid, powdered form requires a robust selection of PPE. The following are mandatory for any procedure involving this compound.
Engineering Controls: The Primary Barrier
Always handle 4-Bromo-3-methoxy-N-methylbenzamide within a certified chemical fume hood.[1][9] This is the most critical engineering control, designed to capture and exhaust chemical dust and vapors, effectively minimizing respiratory exposure.[10] General room ventilation is not sufficient.[10]
Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles if there is a significant splash hazard.[11][12] | Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine dust or splashes.[13] Goggles provide essential protection against irritant properties.[8] |
| Hand Protection | Nitrile gloves (double-gloving is recommended). | Gloves must be inspected for tears or holes before use.[11] Nitrile provides good resistance to a broad range of chemicals. Double-gloving provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin.[14] Always remove gloves using the proper technique to avoid contaminating your hands.[8][11] |
| Body Protection | A buttoned, long-sleeved laboratory coat. | A lab coat protects your skin and personal clothing from contamination.[8][13] It should be kept clean and never be worn outside of the laboratory to prevent the spread of contaminants.[9] |
| Footwear | Closed-toe shoes. | Shoes must fully cover the feet to protect against spills.[8][13] Sandals or perforated shoes are never appropriate in a laboratory setting. |
| Respiratory | NIOSH-approved respirator (if applicable). | A respirator is generally not required if all handling of the solid is performed within a fume hood. If procedures have a high potential for aerosolization and cannot be contained, a risk assessment must be performed to determine the appropriate respirator type.[10][11] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
The sequence of donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.
Workflow for PPE Donning and Doffing
Caption: Correct sequence for putting on and taking off PPE.
Step-by-Step Handling Procedure
-
Preparation : Before handling the chemical, ensure the fume hood is operational and the work area is clean and uncluttered.[15] Assemble all necessary equipment (spatula, weigh paper, glassware).
-
Don PPE : Put on your lab coat, safety goggles, and two pairs of nitrile gloves as per the diagram above.[4]
-
Weighing : Carefully weigh the desired amount of 4-Bromo-3-methoxy-N-methylbenzamide onto weigh paper or into a container. Perform all transfers slowly to minimize dust formation.[11][16]
-
Dissolution : If preparing a solution, add the solid to the solvent in a flask. Cap the flask before removing it from the fume hood.
-
Cleanup : Clean any residual powder from the balance and work surface using a damp cloth, which should then be disposed of as contaminated waste. Do not dry sweep, as this can generate dust.[11]
-
Doff PPE : Remove PPE in the correct order as shown in the diagram. The outer gloves, which are considered contaminated, are removed first. The lab coat is removed by turning it inside out to contain any surface contamination. Inner gloves are removed last.
-
Hygiene : Immediately wash your hands with soap and water after removing all PPE.[7][11]
Spill and Disposal Plans
Preparedness is key to safety.[4]
Minor Spill Response
-
Alert : Alert personnel in the immediate area.
-
Contain : If the spill is a solid, gently cover it with an inert absorbent material like sand or vermiculite.[15]
-
Cleanup : Wearing your full PPE, carefully sweep the contained material into a designated waste container.[11] Avoid creating dust.[17]
-
Decontaminate : Wipe the spill area with a suitable solvent and then soap and water. Dispose of all cleaning materials as hazardous waste.
Waste Disposal
-
Chemical Waste : All excess solid 4-Bromo-3-methoxy-N-methylbenzamide and solutions must be disposed of in a clearly labeled, sealed container for hazardous chemical waste.[7][15] Do not pour chemical waste down the drain.[11]
-
Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, weigh paper, and cleaning materials, must be placed in a sealed bag or container and disposed of as hazardous waste.[18]
-
Procedure : Follow your institution's specific guidelines for chemical waste disposal. This may involve removal by a licensed chemical destruction plant or controlled incineration.[16][18]
By adhering to these protocols, you establish a robust safety framework that protects you and your colleagues, ensuring that your valuable research can proceed without incident.
References
- Apollo Scientific. (2023, March 12).
- Thermo Fisher Scientific. (2025, December 23).
- CDH Fine Chemical.
- Biosynth. (2022, May 5).
- Carl ROTH.
- ECHEMI.
- Actylis Lab Solutions.
- ChemicalBook. (2025, July 26).
- BASF. (2026, January 21).
- Northwestern University.
- Chemsrc. (2025, August 26).
- Fisher Scientific. (2009, November 5).
- University of California, Berkeley - Environmental Health & Safety. (2025, February 19). Safe Lab Practices.
- New Jersey Department of Health. (2002, June). Hazardous Substance Fact Sheet: Benzamide.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
- Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs.
- Pfizer. (2012, April 11).
Sources
- 1. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2 | Chemsrc [chemsrc.com]
- 2. fishersci.com [fishersci.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. greenwgroup.com [greenwgroup.com]
- 5. biosynth.com [biosynth.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 9. mccormick.northwestern.edu [mccormick.northwestern.edu]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. download.basf.com [download.basf.com]
- 13. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 14. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. echemi.com [echemi.com]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
